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  • Product: 1-Methyl-4-oxo-L-proline methyl ester
  • CAS: 945663-53-6

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 1-Methyl-4-oxo-L-proline Methyl Ester: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the functionalization of pyrrolidine scaffolds not merely as a sequence of reactions, but as a strategic manipulation of molecular topography. 1-Methyl-4-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the functionalization of pyrrolidine scaffolds not merely as a sequence of reactions, but as a strategic manipulation of molecular topography. 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6) represents a highly privileged, chiral building block in modern drug discovery. By combining an N-methylated tertiary amine, a C2-methyl ester, and a highly reactive C4-ketone, this scaffold provides a rigid, stereochemically defined vector for developing advanced peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties, structural dynamics, and self-validating synthetic workflows associated with this crucial intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of a scaffold is the first step in predicting its behavior in both synthetic environments and biological systems.

Quantitative Data Summary
ParameterValueReference
IUPAC Name methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate[1]
CAS Registry Number 945663-53-6[1]
Molecular Formula C7H11NO3[1]
Molecular Weight 157.17 g/mol [1]
Topological Polar Surface Area (TPSA) 46.6 Ų[1]
XLogP3 (Lipophilicity) -0.2[1]
Conformational Causality

The presence of the N-methyl group fundamentally alters the hydrogen-bonding network of the proline ring by removing the hydrogen bond donor capability, which is reflected in its low TPSA of 46.6 Ų[1]. This enhances membrane permeability compared to unmethylated analogs. Furthermore, the sp² hybridized carbon at the C4 position (the ketone) flattens that section of the pyrrolidine ring. To minimize torsional strain, the ring heavily biases toward specific puckering states (often Cγ-exo), which restricts the conformational flexibility of the molecule. This rigidity is highly sought after in drug design to lock pharmacophores into their active binding conformations.

Chemical Reactivity & Application in Drug Discovery

The true value of 1-Methyl-4-oxo-L-proline methyl ester lies in the orthogonal reactivity of its functional groups. The C4-ketone acts as a prime electrophilic hub, allowing for late-stage functionalization without disturbing the (2S) stereocenter.

In drug discovery, "proline editing" is a powerful technique. Ketones on the pyrrolidine ring can be selectively modified via reductive amination to introduce diverse functional groups, recognition motifs, or cross-linking agents[2]. Because the C4 position projects out into the solvent in many peptide secondary structures (like polyproline helices or β-turns), functionalizing this specific axis allows for the tuning of target affinity without disrupting the core peptide backbone[2].

G A 1-Methyl-4-oxo-L-proline methyl ester B Reductive Amination A->B C Wittig Olefination A->C D Ester Hydrolysis A->D E 4-Amino Derivatives B->E F 4-Alkylidene Derivatives C->F G Free Acid (Coupling Ready) D->G

Figure 1: Synthetic diversification pathways of the core scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity, protocols must be designed with built-in causality and validation metrics. Below are two foundational workflows for manipulating this scaffold.

Protocol A: Diastereoselective Reductive Amination at C4

Objective: Convert the 4-oxo group to a substituted 4-amino derivative while controlling the stereochemical outcome.

  • Imine Formation: Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE). Add a primary amine (1.2 eq) and glacial acetic acid (1.5 eq).

    • Causality: DCE is selected over dichloromethane due to its higher boiling point, permitting mild heating if imine formation is sluggish. Acetic acid acts as a Brønsted acid catalyst to activate the C4 ketone for nucleophilic attack while keeping the amine partially protonated to prevent unwanted side reactions.

  • Hydride Delivery: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is highly chemoselective. It reduces the transient iminium ion but is too mild to reduce the unreacted C4 ketone, preventing the formation of 4-hydroxyproline byproducts. The reaction is kept at 0 °C to maximize diastereoselectivity, which typically favors the cis-isomer due to the steric shielding provided by the C2 methyl ester[3].

  • Validation & Quality Control: Post-reaction LC-MS must indicate a mass shift corresponding to the addition of the amine and loss of oxygen (-16 Da net change for a simple primary amine). 2D NOESY NMR is critical to validate the cis/trans diastereomeric ratio by observing the spatial correlation between the C2 proton and the newly formed C4 proton.

G A Ketone Scaffold B Imine Intermediate A->B R-NH2, H+ C Hydride Attack B->C NaBH(OAc)3 D Substituted Amine C->D Diastereoselection

Figure 2: Mechanistic workflow of diastereoselective reductive amination.

Protocol B: Chemoselective Saponification of the Methyl Ester

Objective: Unmask the C2 carboxylic acid for downstream peptide coupling without epimerizing the chiral center.

  • Base Addition: Dissolve the ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (1.1 eq) at 0 °C.

    • Causality: The biphasic-like solvent system is critical; THF solubilizes the organic ester, while water dissolves the inorganic base. Lithium is specifically chosen because the Li⁺ cation coordinates with the carbonyl oxygen of the ester, enhancing its electrophilicity. This allows the hydroxide to attack efficiently at low temperatures, which is vital to prevent base-catalyzed racemization (epimerization) at the C2 chiral center.

  • Acidification and Isolation: Quench the reaction with 1M HCl to pH 4.

    • Causality: The target molecule contains both a tertiary amine (pKa ~9) and a carboxylic acid (pKa ~2-3). Adjusting to pH 4 ensures the molecule exists primarily in its zwitterionic form. Lyophilization of the aqueous layer followed by trituration with cold ethanol isolates the free acid while leaving inorganic salts behind.

  • Validation & Quality Control: Chiral HPLC is mandatory to validate that the (2S) stereocenter was preserved during the base-catalyzed hydrolysis. TLC (DCM/MeOH 9:1 with 1% AcOH) will show a highly polar spot near the baseline compared to the starting ester.

References

1.[1] Title: 1-Methyl-4-oxo-L-proline methyl ester | C7H11NO3 | CID 67499860 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

2.[2] Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (via SciSpace) URL: [Link]

3.[3] Title: [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters] Source: Russian Journal of Bioorganic Chemistry (via NIH/PubMed) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 1-Methyl-4-oxo-L-proline methyl ester (CAS 945663-53-6)

Executive Summary As a Senior Application Scientist specializing in peptidomimetics and drug discovery, I frequently utilize conformationally restricted scaffolds to optimize the pharmacokinetic and pharmacodynamic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in peptidomimetics and drug discovery, I frequently utilize conformationally restricted scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-Methyl-4-oxo-L-proline methyl ester (CAS 945663-53-6) is a highly specialized pyrrolidine building block[1].

The structural brilliance of this molecule lies in its dual functionalization. The pyrrolidine ring naturally restricts the ϕ (phi) dihedral angle in peptide chains, favoring β -turn or polyproline helix formations. Furthermore, the C4 ketone serves as an orthogonal synthetic handle, allowing for the stereoselective introduction of diverse functional groups without disrupting the C2 stereocenter[2]. This makes it an indispensable precursor for synthesizing conformationally restricted amino acid analogues and complex foldamers[3].

Physicochemical Profiling

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in organic solvents and its stability during long-term storage. The data summarized below is derived from computed properties and structural analyses[4].

PropertyValue / Specification
IUPAC Name methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate
CAS Number 945663-53-6
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Topological Polar Surface Area (TPSA) 46.6 Ų
Stereochemistry (2S) - L-configuration
Physical State Liquid to low-melting solid (temperature dependent)

Table 1: Key physicochemical properties of 1-Methyl-4-oxo-L-proline methyl ester.

Safety Data Sheet (SDS) & Rigorous Handling Protocols

While specific in vivo toxicity data for CAS 945663-53-6 is limited, its handling must align with the rigorous standards applied to reactive pyrrolidine-2-carboxylate derivatives. As a tertiary amine and a methyl ester, the compound is susceptible to degradation if mishandled.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls & PPE
  • Causality for PPE: The compound's low molecular weight and lipophilicity allow it to penetrate standard latex. Nitrile gloves (minimum 4 mil thickness) , tightly fitting safety goggles, and a dedicated laboratory coat are mandatory.

  • Ventilation: All manipulations must be performed in a Class II chemical fume hood to mitigate inhalation risks associated with volatile organic vapors.

Storage and Stability Rationale
  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or N2​ ).

  • Mechanistic Causality: The α -proton at the C2 position is situated between an ester and a tertiary amine. While less acidic than a standard ketone α -proton, the presence of the C4 ketone makes the pyrrolidine ring susceptible to base-catalyzed epimerization or aldol-type self-condensation if exposed to ambient moisture and atmospheric bases over time. Inert, cold storage arrests these thermodynamic degradation pathways.

Synthetic Utility: The C4-Ketone as a Functionalization Hub

Industrial synthesis of 4-oxoproline derivatives typically begins with naturally abundant L-hydroxyproline, which undergoes protection and subsequent TEMPO-mediated oxidation of the C4 hydroxyl group to yield the ketone[5].

Once synthesized, the C4 ketone of 1-Methyl-4-oxo-L-proline methyl ester acts as a versatile electrophilic center. It can be subjected to Wittig reactions, Grignard additions, or reductive aminations. Because the pyrrolidine ring adopts a specific envelope conformation, nucleophilic attack at the C4 position often proceeds with high diastereoselectivity, dictated by the steric bulk of the C2 methyl ester and the N-methyl group[3].

Experimental Methodology: Stereoselective Reductive Amination

To demonstrate the practical utility of this building block, I have detailed a self-validating protocol for the stereoselective reductive amination of the C4 ketone to yield a 4-amino-substituted proline derivative.

Step-by-Step Protocol

Step 1: Reagent Preparation & Imine Formation

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-Methyl-4-oxo-L-proline methyl ester (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq) to adjust the pH to ~4–5.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if imine formation is sluggish. The acetic acid acts as a mild Brønsted acid to protonate the ketone oxygen, accelerating nucleophilic attack without fully protonating the primary amine (which would render it non-nucleophilic).

Step 2: In-Process Control (IPC) Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system.

  • Validation: Stain the TLC plate with basic potassium permanganate ( KMnO4​ ). The starting ketone will appear as a distinct spot that rapidly reduces the stain, while the intermediate imine will show altered retention ( Rf​ ) and distinct staining behavior. Do not proceed until the starting material is consumed.

Step 3: Selective Hydride Reduction

  • Action: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)3​ is a mild, highly chemoselective reducing agent. Unlike sodium borohydride ( NaBH4​ ), it will selectively reduce the transient iminium ion without reducing the unreacted C4 ketone or the sensitive C2 methyl ester.

Step 4: Quenching and Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted hydride species. This prevents the formation of irreversible borane-amine complexes and ensures the target secondary amine is fully deprotonated for efficient extraction into the organic phase.

Process Visualization

The following diagram maps the logical flow and phase transitions of the reductive amination protocol described above.

G A 1-Methyl-4-oxo-L-proline methyl ester B Inert Atmosphere Setup (Argon, Anhydrous DCE) A->B Reagent Prep C Imine Formation (Primary Amine, AcOH, pH 4-5) B->C Nucleophilic Addition D Selective Reduction (NaBH(OAc)3, 0°C to RT) C->D Iminium Trapping E Reaction Quench (Sat. NaHCO3) D->E Hydride Transfer F Purified Peptidomimetic Building Block E->F Extraction & Chromatography

Figure 1: Experimental workflow for the stereoselective reductive amination of the C4 ketone.

References

  • PubChem Compound Summary for CID 67499860, National Center for Biotechnology Information. URL:[Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers, MDPI Molecules. URL:[Link]

  • Method for synthesizing 4-oxo-L-proline derivative (Patent CN104788353A), Google Patents.
  • Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates, The Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Engineering the 3D Pharmacophore: The Mechanism of Action of 1-Methyl-4-oxo-L-proline Derivatives in Modern Drug Discovery

Executive Summary: Escaping "Flatland" in Drug Design For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. However, the modern drug discovery paradigm has shifted toward sp3-rich, thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Design

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. However, the modern drug discovery paradigm has shifted toward sp3-rich, three-dimensional scaffolds to improve target selectivity, reduce off-target toxicity, and enhance pharmacokinetic (PK) profiles. Among these privileged scaffolds, 1-Methyl-4-oxo-L-proline and its derivatives have emerged as highly versatile building blocks.

By strategically incorporating a ketone at the C4 position and a methyl group at the N1 position of the pyrrolidine ring, chemists can precisely control the stereoelectronic properties of the molecule. This whitepaper explores the physical causality behind the mechanism of action of 1-Methyl-4-oxo-L-proline derivatives, detailing their role in targeted protein degradation (PROTACs), metabolic disease modulation, and conformational locking.

Stereoelectronic Causality: The Physics of the Pyrrolidine Ring

To understand the mechanism of action of any proline derivative, we must first analyze the thermodynamics of the pyrrolidine ring. The five-membered ring is not flat; it exists in a dynamic equilibrium between two envelope conformations: Cγ-endo and Cγ-exo 1[1].

The Role of the 4-Oxo Modification

In a standard L-proline residue, the ring rapidly interconverts between puckered states. When we introduce a carbonyl group at the C4 position (forming 4-oxoproline), the sp2 hybridization of the carbonyl carbon forces a local planarization of the ring. This conformational restriction reduces the entropic penalty upon binding to a target receptor. Furthermore, the ketone acts as a powerful electrophilic handle, allowing for late-stage functionalization (e.g., reductive amination or Grignard addition) to project pharmacophores into deep, previously inaccessible binding pockets.

The Role of the 1-Methyl Modification

The N-methylation of the pyrrolidine core serves a dual purpose:

  • Elimination of Hydrogen Bond Donation: By converting the secondary amine to a tertiary amine, the molecule loses a hydrogen bond donor. This significantly lowers the Polar Surface Area (PSA), driving higher membrane permeability and facilitating Blood-Brain Barrier (BBB) crossing.

  • Basicity Modulation: The inductive effect of the methyl group stabilizes the protonated state at physiological pH, ensuring the molecule can form critical salt bridges with acidic residues (e.g., Asp or Glu) within target binding sites.

Mechanisms of Action Across Therapeutic Target Classes

The 1-Methyl-4-oxo-L-proline scaffold does not act as a standalone therapeutic; rather, it is the structural engine that dictates the mechanism of action of the larger drug molecule 2[2].

A. Targeted Protein Degradation (VHL E3 Ligase Recruitment)

In the design of Proteolysis Targeting Chimeras (PROTACs), the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is frequently hijacked to degrade disease-causing proteins. VHL naturally recognizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α) via a trans-4-hydroxy-L-proline residue. 4-oxoproline derivatives are critical synthetic intermediates used to generate highly potent, conformationally locked VHL ligands (such as 3-fluoro-4-hydroxyprolines), which exhibit >100-fold greater degradation efficiency by perfectly mimicking the Cγ-exo pucker required for VHL binding3[3].

B. Metabolic Disease: DPP-4 and GPR40 Modulation

In Type 2 Diabetes management, pyrrolidine cores are ubiquitous.

  • DPP-4 Inhibitors: Drugs like Omarigliptin utilize complex pyrrolidine derivatives synthesized from 4-oxopyrrolidine precursors. The rigid core perfectly positions the basic amine to interact with the Glu205/Glu206 residues of DPP-4, while the engineered substituents occupy the S1 and S2 sub-pockets, blocking the degradation of incretin hormones4[4].

  • GPR40 Agonists: Pyrrolidine-containing GPR40 agonists rely on the scaffold to project a carboxylic acid pharmacophore into the receptor's binding site, triggering a Gq-coupled intracellular Ca2+ flux that stimulates glucose-dependent insulin secretion5[5].

Mechanism Target Therapeutic Target (e.g., VHL, DPP-4) Complex Conformationally Locked Complex Target->Complex Protein Dynamics Scaffold 1-Me-4-oxo-L-Proline Derivative Scaffold->Complex sp3 Vector Projection Receptor Binding Pocket Interaction Receptor->Complex Salt Bridge Formation Response Pharmacological Efficacy Complex->Response Signal / Degradation

Fig 1. Pharmacological routing via 1-Methyl-4-oxo-L-proline scaffold integration.

Quantitative Data: Scaffold Comparison

To rationalize the selection of 1-Methyl-4-oxo-L-proline over other derivatives, we summarize the physicochemical and binding properties of related scaffolds below.

Table 1: Comparative Physicochemical and Binding Properties of Proline Derivatives

ScaffoldCγ Ring PuckerElectronic Effect at C4VHL Binding Affinity (Kd)Primary Medicinal Chemistry Utility
L-Proline Cγ-endoNeutralN/A (Weak)Generic structural turn inducer
trans-4-Hydroxy-L-proline Cγ-exoElectron-withdrawing~1-3 μMNative HIF-1α ligand for VHL
1-Methyl-4-oxo-L-proline Flattened (sp2 at C4)Strongly WithdrawingTunable (Precursor)PROTACs, DPP-4, GPR40 agonists
4,4-Difluoroproline Cγ-exoHighly Withdrawing~100 nM (Optimized)High-affinity VHL ligands

Self-Validating Experimental Protocols

As application scientists, we demand rigorous, self-validating workflows. Below are the definitive protocols for functionalizing the 1-Methyl-4-oxo-L-proline scaffold and subsequently validating its target engagement.

Protocol A: Late-Stage Functionalization via Reductive Amination

Causality Note: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4). NaBH4 is too aggressive and will prematurely reduce the 4-oxo group to an alcohol before the imine can form. STAB is mild, ensuring selective reduction of the imine intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6) in anhydrous Dichloroethane (DCE) under a nitrogen atmosphere.

  • Imine Formation: Add 1.2 eq of the desired primary amine (e.g., a substituted aniline for PROTAC linker attachment) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate imine formation.

  • Validation (In-Process): Pull a 10 µL aliquot, quench in methanol, and run LC-MS. The mass of the starting ketone (m/z ~157) must be completely replaced by the product mass. If the alcohol byproduct is detected, the STAB addition was too rapid.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over Na2SO4, and purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol B: TR-FRET Assay for VHL-PROTAC Ternary Complex Formation

Causality Note: Standard ELISA assays fail for PROTACs due to the rapid off-rates of ternary complexes during wash steps. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free environment that measures the true equilibrium state.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM Terbium (Tb)-labeled Target Protein (donor) and 10 nM GFP-labeled VHL E3 ligase (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: In a 384-well low-volume plate, dispense the synthesized 1-Methyl-4-oxo-L-proline derivative in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Equilibration: Add the protein master mix to the compound wells. Self-Validation Step: Include a positive control well containing MZ1 (a known high-affinity VHL PROTAC) to validate the dynamic range of the assay. Incubate in the dark at room temperature for 2 hours.

  • Data Acquisition: Excite the plate at 337 nm using a multi-mode microplate reader. Measure emission at 490 nm (Tb) and 520 nm (GFP).

  • Analysis: Calculate the FRET ratio (520 nm / 490 nm). Plot the ratio against the log of the compound concentration and fit to a non-linear regression model (bell-shaped curve typical for PROTAC hook effects) to determine the ternary complex Kd.

Protocol Prep 1. Reagent Prep (Tb-Target & GFP-VHL) Incubate 2. Equilibration (Add Proline Derivative) Prep->Incubate 384-well plate Excite 3. Laser Excitation (337 nm) Incubate->Excite 2 hours, RT Measure 4. Emission Readout (520nm / 490nm Ratio) Excite->Measure FRET Transfer Analyze 5. KD Calculation (Non-linear Regression) Measure->Analyze Data Export

Fig 2. TR-FRET assay workflow for measuring ternary complex binding kinetics.

Conclusion

The 1-Methyl-4-oxo-L-proline scaffold represents a masterclass in stereoelectronic engineering. By leveraging the rigid, sp3-hybridized nature of the pyrrolidine ring, eliminating hydrogen bond donors via N-methylation, and utilizing the C4-ketone as a versatile synthetic handle, medicinal chemists can design therapeutics that precisely navigate complex biological binding pockets. Whether acting as the anchor for VHL recruitment in targeted protein degradation or as the core pharmacophore in metabolic disease inhibitors, this derivative remains foundational to modern drug discovery.

References

  • Dalton Research Molecules - Building Blocks: 1-Methyl-4-oxo-L-Proline methyl ester (CAS 945663-53-6).
  • National Institutes of Health (NIH) / PMC - Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Semantic Scholar / Journal of the American Chemical Society - 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
  • Journal of Medicinal Chemistry (ACS) - Omarigliptin (MK-3102)
  • ACS Publications - Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode.

Sources

Exploratory

Biological activities of 4-oxo-L-proline derivatives in medicinal chemistry

An In-depth Technical Guide to the Biological Activities of 4-Oxo-L-proline Derivatives in Medicinal Chemistry Introduction: The Versatility of the 4-Oxo-L-proline Scaffold In the landscape of medicinal chemistry, the re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activities of 4-Oxo-L-proline Derivatives in Medicinal Chemistry

Introduction: The Versatility of the 4-Oxo-L-proline Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore unique molecular scaffolds that offer both structural rigidity and functional versatility. Among these, the 4-oxo-L-proline framework has emerged as a privileged structure. As a non-proteinogenic, chiral derivative of L-proline, it serves as a crucial building block and a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its constrained pyrrolidine ring allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets such as enzymes and receptors.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-oxo-L-proline derivatives, intended for researchers and professionals in the field of drug development.

Core Synthesis Strategies

The primary and most cost-effective route to 4-oxo-L-proline derivatives begins with the readily available chiral precursor, L-hydroxyproline. The synthesis fundamentally involves two key transformations: protection of the secondary amine and oxidation of the C4 hydroxyl group.

  • Amine Protection: The secondary amine of the pyrrolidine ring is typically protected to prevent side reactions during oxidation. Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[2] The choice of protecting group is dictated by the overall synthetic strategy and the conditions required for its eventual removal.

  • Oxidation: The hydroxyl group at the C4 position is oxidized to the corresponding ketone. While older methods utilized chromium-based reagents like Jones or Collins reagents, modern, more environmentally friendly protocols are favored in pharmaceutical synthesis to avoid heavy metal contamination.[2] A general one-pot synthesis method has been developed that avoids the use of heavy metals, making it suitable for industrial-scale production.[2]

Below is a diagram illustrating the general workflow for synthesizing N-protected 4-oxo-L-proline derivatives from L-hydroxyproline.

G cluster_0 General Synthesis Workflow A L-Hydroxyproline (Starting Material) B Step 1: Oxidation (e.g., using a non-heavy metal oxidant) A->B C Intermediate Product B->C D Step 2: Amino Group Protection (e.g., with Boc, Cbz, or Fmoc) C->D E N-Protected 4-Oxo-L-proline Derivative (Final Product) D->E

Caption: General workflow for the synthesis of 4-oxo-L-proline derivatives.

Key Biological Activities and Mechanisms of Action

The 4-oxo-L-proline scaffold is a component of molecules demonstrating a range of biological activities, including enzyme inhibition and neuroprotection.

Enzyme Inhibition

The rigid structure of the proline ring makes its derivatives ideal candidates for designing enzyme inhibitors that can fit snugly into active sites.

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[7][8] Derivatives of the closely related 4-hydroxy-L-proline have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[7][8]

  • Mechanism of Action: These derivatives can act as either competitive or non-competitive inhibitors.[7][8] Docking studies have revealed that these compounds can occupy the enzyme's active site, where they interact with critical amino acid residues through non-covalent forces, thereby blocking substrate access.[7][8] The mode of inhibition is often dependent on the specific substitutions on the proline ring.

Table 1: Inhibitory Activity of Proline Derivatives against Human Carbonic Anhydrases

CompoundTarget EnzymeInhibition TypeIC50 (nM)Ki (nM)Reference
5c hCA I--77.38[7]
5g hCA II--62.79[7]
3b hCA IICompetitiveLow µMLow µM[7][8]
3c hCA IICompetitiveLow µMLow µM[7][8]
4d hCA IICompetitive-14,250[7]

Data extracted from studies on 4-hydroxy-L-proline derivatives, which share the core scaffold.

Prolyl 4-hydroxylase is an enzyme crucial for collagen biosynthesis. Its inhibition is a therapeutic strategy for conditions involving excessive collagen deposition, such as fibrosis. Oxalyl amino acid derivatives, which are structural analogues of the P4H co-substrate 2-oxoglutarate, have been shown to be potent inhibitors of this enzyme.[9]

  • Mechanism of Action: The most effective inhibitors, such as oxalylglycine, act competitively with respect to 2-oxoglutarate, directly competing for the co-substrate binding site on the enzyme.[9] Interestingly, some derivatives like dimethyloxalylglycine appear to be prodrugs, becoming active inhibitors only after being metabolized within intact cells.[9]

Table 2: Inhibitory Activity of Oxalyl Amino Acid Derivatives against Prolyl 4-Hydroxylase

CompoundSystemIC50 (µM)Ki (µM)Reference
Oxalylglycine Purified Enzyme-1.9 - 7.8[9]
Oxalylglycine Isolated Microsomes23-[9]
Oxalylalanine Purified Enzyme-40[9]
Oxalylalanine Isolated Microsomes120-[9]
Neuroprotective Effects

Derivatives of proline have shown significant promise in the context of neurodegenerative diseases. A notable example is N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) , a compound isolated from Sideroxylon obtusifolium, which has demonstrated potent neuroprotective effects in models of Alzheimer's disease (AD) and epilepsy.[10][11][12]

  • Mechanism in Alzheimer's Disease: NMP exhibits a multi-pronged therapeutic action against AD pathology.[10][11] It reduces the formation of amyloid-β (Aβ) plaques by inhibiting the beta-secretase 1 (BACE-1) enzyme.[10] Furthermore, it combats oxidative stress by activating the NRF2/HO-1 antioxidant pathway and suppresses neuroinflammation by downregulating the pNF-κB signaling cascade, which in turn reduces the production of inflammatory mediators like TNF-α and IL-1β.[10] This comprehensive mechanism helps preserve synaptic function and improve cognitive deficits.[10]

G cluster_AD Neuroprotective Mechanism of NMP in Alzheimer's Disease cluster_pathways cluster_outcomes NMP NMP Derivative BACE1 BACE-1 NMP->BACE1 inhibits NRF2 NRF2/HO-1 Pathway NMP->NRF2 activates NFKB pNF-κB Pathway NMP->NFKB inhibits Amyloid ↓ Aβ Plaques BACE1->Amyloid OxidativeStress ↓ Oxidative Stress NRF2->OxidativeStress Inflammation ↓ Neuroinflammation (TNF-α, IL-1β) NFKB->Inflammation Cognition Improved Cognition & Synaptic Function Amyloid->Cognition OxidativeStress->Cognition Inflammation->Cognition

Caption: Signaling pathways modulated by NMP to exert neuroprotection in AD.

  • Mechanism in Epilepsy: In models of epilepsy, NMP demonstrates anticonvulsant effects likely related to its antioxidant and anti-inflammatory properties.[13] It has been shown to protect astrocytes from injury by reducing reactive oxygen species (ROS) accumulation and preventing mitochondrial depolarization.[12]

Anticancer Potential

While direct evidence for the anticancer activity of simple 4-oxo-L-proline derivatives is emerging, the scaffold is widely used as an intermediate in the synthesis of complex anticancer agents.[2] For instance, N-Boc-4-oxoproline is a key intermediate for synthesizing drugs like the antidiabetic teneligliptin and the hepatitis C therapeutic ledipasvir.[2] The utility of the proline framework in medicinal chemistry is extensive, and its derivatives have been incorporated into a variety of compounds with cytotoxic activities against cancer cell lines.[3][14] The conformational constraint imposed by the 4-oxo group can be strategically used to lock a molecule into a bioactive conformation required for potent and selective anticancer activity.

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 4-oxo-L-proline derivatives.

Protocol 1: General One-Pot Synthesis of N-Boc-4-Oxo-L-proline

This protocol is a generalized representation based on modern synthetic methods that avoid heavy metals.[2]

  • Reaction Setup: Mix L-hydroxyproline with a suitable oxidant in an appropriate solvent system.

  • Oxidation: Allow the mixture to react to generate the intermediate product. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • In-situ Protection: Once the oxidation is complete, add an amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc)₂, directly to the solution containing the intermediate.

  • Reaction Continuation: Allow the protection reaction to proceed to completion.

  • Quenching and Work-up: Quench the reaction, followed by acidification of the mixture.

  • Extraction and Purification: Extract the product into an organic solvent. Separate, dry, and purify the final N-Boc-4-oxo-L-proline derivative, typically via crystallization or chromatography.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against CA enzymes.[7][8]

G cluster_workflow CA Inhibition Assay Workflow start Start prep_enzyme Prepare hCA Enzyme Solution (e.g., hCA II) start->prep_enzyme prep_substrate Prepare Substrate Solution (e.g., p-nitrophenyl acetate) start->prep_substrate prep_inhibitor Prepare Test Compound Solutions (4-oxo-L-proline derivatives at various concentrations) start->prep_inhibitor mix Incubate Enzyme with Test Compound or Vehicle prep_enzyme->mix initiate Initiate Reaction by Adding Substrate prep_substrate->initiate prep_inhibitor->mix mix->initiate measure Measure Absorbance Increase at 400 nm over time (formation of p-nitrophenolate) initiate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 values from dose-response curves calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining CA inhibitory activity.

  • Reagents: Prepare solutions of the purified human CA isoenzyme, the substrate (e.g., p-nitrophenyl acetate), and the 4-oxo-L-proline test derivatives at various concentrations.

  • Incubation: In a 96-well plate, pre-incubate the enzyme with each concentration of the test compound (or vehicle control) for a set period at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the rate of the reaction by monitoring the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

  • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform further kinetic experiments by varying the substrate concentration in the presence of a fixed inhibitor concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten plots to calculate the Ki value.[7][8]

Conclusion and Future Directions

4-Oxo-L-proline and its derivatives represent a highly valuable class of compounds in medicinal chemistry. Their rigid, chiral structure provides an excellent starting point for the rational design of potent and selective inhibitors of enzymes like carbonic anhydrase and prolyl 4-hydroxylase. Furthermore, the remarkable multi-target neuroprotective activities demonstrated by related proline derivatives underscore the potential of this scaffold in developing treatments for complex multifactorial diseases such as Alzheimer's.

Future research should focus on expanding the chemical diversity of 4-oxo-L-proline derivatives and screening them against a broader range of therapeutic targets. The development of novel, stereoselective synthetic methodologies will be crucial for accessing new chemical space. As our understanding of disease biology deepens, the unique conformational properties of the 4-oxo-L-proline scaffold will undoubtedly continue to be exploited in the design of the next generation of precision medicines.

References

  • Jahantighi, S., et al. (2022). Synthesis of 4-hydroxy- L -proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(16):1-11. Available at: [Link]

  • Duncia, J. V., & Santella, J. B. (1990). Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras. The Journal of Organic Chemistry. Available at: [Link]

  • Baader, E., et al. (1990). Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues. Biochemical Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-oxo-L-proline. PubChem. Available at: [Link]

  • Wang, J., et al. (2015). Method for synthesizing 4-oxo-L-proline derivative. Google Patents.
  • Khan, J., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. International Journal of Molecular Sciences. Available at: [Link]

  • Horne, W. S., & Raines, R. T. (2006). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of Chemical Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Polycyclic Aromatic Compounds. Available at: [Link]

  • Jahantighi, S., et al. (2022). Synthesis of 4-hydroxy- L-proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. Available at: [Link]

  • Khan, J., et al. (2023). Citation: Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy- L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. ResearchGate. Available at: [Link]

  • Khan, J., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy- L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. ResearchGate. Available at: [Link]

  • Abaskharon, R. M., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. PubMed. Available at: [Link]

  • Abaskharon, R. M., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. PMC. Available at: [Link]

  • Leal, L. K. A. M., et al. (2019). N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. PMC. Available at: [Link]

  • Abaskharon, R. M., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B. Available at: [Link]

Sources

Foundational

Synthesis Pathways of 1-Methyl-4-oxo-L-proline Methyl Ester: An In-Depth Technical Guide

Executive Summary In modern drug discovery, functionalized chiral pyrrolidines serve as indispensable structural motifs. Specifically, 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6), also known as methyl (2S)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized chiral pyrrolidines serve as indispensable structural motifs. Specifically, 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6), also known as methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate[1], is a highly sought-after chiral building block. Its orthogonal reactivity—featuring a tertiary amine, a reactive C4-ketone, and a protected C2-carboxylate—makes it an ideal precursor for synthesizing complex peptidomimetics, fused bicyclic systems, and targeted neuroactive agents.

As a Senior Application Scientist, I have observed that the primary failure points in synthesizing 4-oxoproline derivatives revolve around stereochemical degradation. The C2-stereocenter is highly susceptible to epimerization, and the pyrrolidine ring is prone to β -elimination under harsh oxidative conditions[2]. This whitepaper outlines a field-proven, three-step synthetic pathway starting from inexpensive trans-4-hydroxy-L-proline, emphasizing mechanistic causality, self-validating experimental protocols, and strategies to preserve chiral integrity.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable and economically viable route to 1-Methyl-4-oxo-L-proline methyl ester relies on the sequential functionalization of trans-4-hydroxy-L-proline. The strategy is governed by the need to protect the carboxylic acid, selectively methylate the secondary amine, and carefully oxidize the secondary alcohol.

Synthesis_Workflow A trans-4-hydroxy-L-proline B Esterification (SOCl2, MeOH) A->B C trans-4-hydroxy-L-proline methyl ester HCl B->C D N-Methylation (CH2O, HCOOH) C->D E 1-methyl-4-hydroxy-L-proline methyl ester D->E F Swern Oxidation ((COCl)2, DMSO, Et3N) E->F G 1-Methyl-4-oxo-L-proline methyl ester F->G

Fig 1: Three-step synthesis workflow for 1-Methyl-4-oxo-L-proline methyl ester.

Mechanistic Logic:
  • Fischer Esterification : Thionyl chloride ( SOCl2​ ) in methanol generates anhydrous HCl in situ, driving the esterification while simultaneously protonating the amine. This prevents the amine from interfering with the electrophilic carbonyl carbon.

  • Eschweiler-Clarke Methylation : Direct alkylation with methyl iodide ( CH3​I ) is notoriously difficult to control and often over-alkylates to form quaternary ammonium salts. Instead, the Eschweiler-Clarke reaction utilizes formaldehyde to form an iminium ion, which is subsequently reduced by formic acid (acting as a hydride donor). This concerted decarboxylative reduction ensures strict mono-methylation[3].

  • Swern Oxidation : The conversion of the C4-hydroxyl to a ketone renders the C2-alpha proton highly acidic. Aqueous oxidants (e.g., Jones reagent) or harsh bases will trigger rapid C2-epimerization or β -elimination[2]. The Swern oxidation operates at -78 °C, utilizing an alkoxysulfonium ylide intermediate that undergoes intramolecular deprotonation, yielding the ketone under exceptionally mild conditions.

Oxidation_Logic Start Oxidation of N-Methyl-4-hydroxyproline Jones Jones / Chromic Acid (CrO3 / H2SO4) Start->Jones Swern Swern Oxidation (DMSO / (COCl)2) Start->Swern Risk High Risk: C2-Epimerization & Beta-Elimination Jones->Risk Benefit Optimal: Mild (-78°C), Preserves Chiral Integrity Swern->Benefit Target 1-Methyl-4-oxo-L-proline methyl ester Benefit->Target

Fig 2: Decision logic for selecting Swern oxidation to prevent C2-epimerization.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations before proceeding to the next synthetic node.

Step 1: Carboxyl Protection via Fischer Esterification

Objective : Synthesize trans-4-hydroxy-L-proline methyl ester hydrochloride.

  • Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 30 minutes. Caution: Highly exothermic; evolves SO2​ and HCl gas.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours.

  • Self-Validation Checkpoint : Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The disappearance of the starting material and the appearance of a new, high-Rf purple/brown spot confirms completion.

  • Concentrate the mixture in vacuo to yield a white crystalline solid. Triturate with cold diethyl ether, filter, and dry.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

Objective : Synthesize 1-methyl-4-hydroxy-L-proline methyl ester.

  • Dissolve the intermediate from Step 1 (1.0 eq) in water (1.0 M).

  • Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq)[4].

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 18 hours[4]. Note: Effervescence ( CO2​ evolution) will be observed as the hydride transfer occurs[3].

  • Cool to room temperature. Acidify with 1M HCl and wash with dichloromethane (DCM) to remove non-basic impurities.

  • Self-Validation Checkpoint : Basify the aqueous layer to pH 10 using saturated aqueous Na2​CO3​ . Extract extensively with DCM (4x). The product is a tertiary amine and will only partition into the organic phase at a high pH.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Step 3: Controlled Oxidation via Swern Protocol

Objective : Synthesize 1-Methyl-4-oxo-L-proline methyl ester.

  • In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes to form the chlorodimethylsulfonium chloride intermediate.

  • Dissolve the intermediate from Step 2 (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction flask. Stir at -78 °C for 45 minutes[2].

  • Add anhydrous triethylamine ( Et3​N , 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Self-Validation Checkpoint : Quench the reaction with water. Analyze the organic phase via FTIR. The complete disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp ketone C=O stretch (~1750 cm−1 ) validates the oxidation.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate at ambient temperature. Purify rapidly via flash column chromatography (silica gel, EtOAc/Hexanes) to avoid on-column degradation.

Quantitative Data & Reaction Metrics

The table below summarizes the expected quantitative metrics for this synthetic pathway, serving as a benchmark for process development and quality control.

StepIntermediate / Target ProductExpected YieldTarget Purity (HPLC)Key Analytical Marker (LC-MS)
1 trans-4-hydroxy-L-proline methyl ester HCl92 – 96%>98%m/z 146.08 [M+H]+
2 1-methyl-4-hydroxy-L-proline methyl ester80 – 88%>95%m/z 160.10 [M+H]+
3 1-Methyl-4-oxo-L-proline methyl ester70 – 78%>95%m/z 158.08 [M+H]+[1]

Note: The final product (C7H11NO3, MW: 157.17 g/mol ) should be stored at -20 °C under an inert atmosphere to prevent slow degradation and epimerization over time[1].

References

  • Title : Dalton Pharma Services @ ChemBuyersGuide.com, Inc. Source : chembuyersguide.com URL :

  • Title : 1-Methyl-4-oxo-L-proline methyl ester | C7H11NO3 | CID 67499860 - PubChem Source : nih.gov URL : 1

  • Title : Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source : acs.org URL : 2

  • Title : Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols Source : benchchem.com URL : 4

  • Title : Metal- and Solvent-Free Multicomponent Decarboxylative A3-Coupling for the Synthesis of Propargylamines Source : acs.org URL : 3

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates via 1-Methyl-4-oxo-L-proline Methyl Ester

Strategic Utility in Drug Development In the landscape of modern medicinal chemistry, functionalized pyrrolidines are privileged scaffolds found in numerous therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Development

In the landscape of modern medicinal chemistry, functionalized pyrrolidines are privileged scaffolds found in numerous therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors, carbapenem antibiotics, and conformationally restricted peptidomimetics. 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6)[1] serves as an exceptionally versatile chiral building block.

Unlike unmethylated prolines that require extensive protecting-group manipulation, this intermediate features a pre-installed N -methyl group and a highly reactive C-4 ketone. This orthogonal reactivity profile allows synthetic chemists to execute divergent functionalizations—such as reductive aminations, stereoselective reductions, and regioselective alkylations—without disturbing the (2S)-stereocenter. As noted in comprehensive reviews on proline editing, the strategic manipulation of the C-4 position provides a direct handle to incorporate diverse pharmacophores while controlling the pyrrolidine ring pucker, a critical factor in target binding affinity ()[2].

Physicochemical & Structural Profiling

To establish a baseline for synthetic planning, the quantitative and structural properties of the starting material are summarized below.

PropertyValue / Description
Chemical Name (2S)-Methyl 1-methyl-4-oxopyrrolidine-2-carboxylate
CAS Registry Number 945663-53-6
Molecular Formula / Weight C₇H₁₁NO₃ / 157.17 g/mol
Core Scaffold Chiral N -methyl pyrrolidine
Key Reactive Sites C-4 Ketone (electrophilic), C-3 α -protons (acidic), C-2 Ester

Divergent Synthetic Pathways

The true value of 1-Methyl-4-oxo-L-proline methyl ester lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the three primary mechanistic pathways utilized to generate distinct classes of pharmaceutical intermediates.

SyntheticDivergence SM 1-Methyl-4-oxo-L-proline methyl ester RA Reductive Amination SM->RA Red Ketone Reduction SM->Red Alk C3-Alkylation SM->Alk Prod1 4-Amino Derivatives (Antibiotics/DPP-4) RA->Prod1 Prod2 4-Hydroxy Derivatives (SN2 Precursors) Red->Prod2 Prod3 3-Alkyl Derivatives (Conformationally Locked) Alk->Prod3

Divergent synthetic pathways from 1-Methyl-4-oxo-L-proline methyl ester.

Mechanistic Causality & Stereochemical Control

Controlling the stereochemistry at the C-4 position is paramount. The rigid nature of the substituted pyrrolidine ring dictates the facial selectivity of incoming reagents.

Reaction TypeReagent SystemMajor DiastereomerMechanistic Rationale
Reductive Amination R-NH₂, STAB, AcOH, DCE4R (trans to C2)Hydride attack occurs from the less sterically hindered endo face, pushing the amine exo.
Ketone Reduction L-Selectride, THF, -78°C4S (cis to C2)Bulky hydride is forced to attack from the sterically accessible exo face.
Ketone Reduction NaBH₄, MeOH, 0°C~1:1 MixtureSmall hydride lacks sufficient facial discrimination on the rigidified ring.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) and conditional logic to ensure reproducibility and high yield, adhering to strict E-E-A-T standards for chemical methodology.

Protocol A: Diastereoselective Reductive Amination (C-4 Functionalization)

Objective: Synthesize (2S,4R)-4-(benzylamino)-1-methylpyrrolidine-2-carboxylate. Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride (NaBH₃CN) because STAB selectively reduces the transient iminium ion without reducing the unreacted ketone, minimizing byproduct formation and avoiding toxic cyanide waste ()[3].

RAWorkflow Step1 Step 1: Iminium Formation Mix Ketone + Amine + AcOH in DCE IPC: LC-MS for iminium mass Step2 Step 2: Hydride Reduction Add STAB at 0°C, stir 12h IPC: TLC (Ninhydrin stain) Step1->Step2 Step3 Step 3: Quench & Extract Sat. NaHCO3 quench, DCM extract Validate: Aqueous pH ~ 8 Step2->Step3 Step4 Step 4: Purification Flash Chromatography Validate: NMR (dr determination) Step3->Step4

Self-validating workflow for the diastereoselective reductive amination.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 1-Methyl-4-oxo-L-proline methyl ester (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add benzylamine (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

    • IPC Validation: Sample 10 µL into MeOH. Analyze via LC-MS. IF the [M+H]⁺ peak of the iminium intermediate is <90% relative abundance, THEN add 0.5 eq of Ti(O-iPr)₄ to drive dehydration before proceeding.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC Validation: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The secondary amine product will appear as a distinct spot. IF starting ketone remains (visible by KMnO₄ stain), THEN add an additional 0.3 eq of STAB.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (adjusting aqueous layer to pH ~8) to neutralize acetic acid and destroy excess hydride. Extract with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient: 50% EtOAc in Hexanes to 100% EtOAc with 1% Et₃N).

    • Final Validation: Confirm the trans (4R) stereochemistry via 2D NOESY NMR; lack of a strong NOE cross-peak between the C-2 proton and C-4 proton confirms the trans relationship.

Protocol B: Stereoselective C-4 Ketone Reduction

Objective: Synthesize (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylate. Causality: Utilizing L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures forces the bulky reducing agent to approach from the less hindered exo face, yielding the cis (4S) alcohol with >95:5 diastereomeric ratio. This alcohol is a prime candidate for subsequent activation (e.g., mesylation) and Sₙ2 displacement to yield trans-substituted ether pharmacophores.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq, 5 mmol) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 20 minutes. Maintain the temperature at -78°C for 2 hours.

    • IPC Validation: Quench a 50 µL aliquot in MeOH. Check TLC (EtOAc). IF ketone is present, THEN stir for an additional 1 hour at -78°C. Do not let the reaction warm up, as this will degrade diastereoselectivity.

  • Oxidative Quench: To destroy the organoborane intermediates, add 10% aqueous NaOH (5 mL) followed by slow addition of 30% H₂O₂ (5 mL) at 0°C. Stir for 30 minutes.

    • Safety Warning: The oxidation of boranes is highly exothermic. Addition must be strictly rate-controlled.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash organics with brine, dry over MgSO₄, and concentrate. The resulting crude alcohol is typically pure enough (>95% purity by ¹H NMR) for immediate downstream functionalization.

Protocol C: Regioselective C-3 Alkylation

Objective: Synthesize conformationally locked 3-alkyl-4-oxo-1-methyl-L-proline derivatives. Causality: Alkylation of 4-oxoprolines is notoriously difficult due to competing C-5 alkylation and bis-alkylation. By employing a strong, bulky kinetic base (LDA) at -78°C, the less sterically hindered C-3 enolate is generated regioselectively ()[4].

Step-by-Step Methodology:

  • Enolate Formation: To a solution of freshly prepared LDA (1.1 eq) in THF at -78°C, add a solution of the ketone (1.0 eq) in THF dropwise. Stir for 45 minutes to ensure complete kinetic enolate formation.

  • Electrophilic Trapping: Add allyl bromide (1.2 eq) dropwise. Stir at -78°C for 2 hours, then slowly allow the reaction to warm to -20°C over 1 hour.

    • IPC Validation: Quench an aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via GC-MS or LC-MS. IF bis-alkylation exceeds 5%, THEN the temperature was allowed to rise too quickly, promoting enolate equilibration.

  • Quench & Isolate: Quench the bulk reaction with saturated aqueous NH₄Cl at -20°C. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography to isolate the C-3 alkylated intermediate.

References

  • Pandey, A. K., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2013, 135(11), 4333–4363. Available at:[Link]

  • Karoyan, P., et al. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 2013, 18(2), 2307-2340. Available at:[Link]

  • Nájera, C., & Sansano, J. M. "Enantiospecific Synthesis of Heterocycles from α-Amino Acids." Chemical Reviews, 2007, 107(11), 4584-4671. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 1-Methyl-4-oxo-L-proline Methyl Ester

Introduction: The Significance of 1-Methyl-4-oxo-L-proline Methyl Ester 1-Methyl-4-oxo-L-proline methyl ester is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-Methyl-4-oxo-L-proline Methyl Ester

1-Methyl-4-oxo-L-proline methyl ester is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, substituted with a ketone and a methyl ester, provides a unique three-dimensional structure that is instrumental in the design of novel therapeutics. Proline and its derivatives are widely recognized for their role in creating conformational constraints in peptides and as key components in a variety of bioactive molecules, including antiviral and anticancer agents.[1][2] The 4-oxo functionality, in particular, offers a versatile handle for further chemical modifications, making this compound a critical intermediate in the synthesis of complex pharmaceutical ingredients.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and catalysis protocols for 1-Methyl-4-oxo-L-proline methyl ester. The methodologies described herein are designed to be robust, scalable, and grounded in established chemical principles, with a focus on efficiency, safety, and product quality.

Strategic Approach to Synthesis: A Multi-Step, Scalable Pathway

The most economically viable and scalable synthetic route to 1-Methyl-4-oxo-L-proline methyl ester commences with the readily available and relatively inexpensive starting material, (2S,4R)-4-hydroxy-L-proline. The overall strategy involves a three-step sequence:

  • Esterification of the carboxylic acid of 4-hydroxy-L-proline.

  • N-methylation of the secondary amine.

  • Catalytic Oxidation of the secondary alcohol to the corresponding ketone.

This sequence is designed to protect the carboxylic acid as a methyl ester early in the synthesis, preventing unwanted side reactions during the subsequent N-methylation and oxidation steps.

G cluster_0 Synthetic Pathway A (2S,4R)-4-Hydroxy-L-proline B (2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride A->B Esterification (MeOH, SOCl2) C (2S,4R)-N-Methyl-4-hydroxy-L-proline Methyl Ester B->C N-Methylation (Formaldehyde, Pd/C, H2) D 1-Methyl-4-oxo-L-proline Methyl Ester C->D Catalytic Oxidation (e.g., Swern or TEMPO-based) G cluster_1 Swern Oxidation Workflow A Activate DMSO (Oxalyl Chloride, -78°C) B Add Alcohol Substrate (-78°C) A->B C Add Triethylamine (Warm to RT) B->C D Quench and Work-up C->D E Purification D->E

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Method

Application Notes and Protocols for the Incorporation of 1-Methyl-4-oxo-L-proline Methyl Ester in Novel Drug Candidates

Introduction: The Strategic Value of Modified Proline Analogs in Medicinal Chemistry Proline and its derivatives are unique building blocks in the design of peptidomimetics and small molecule drugs.[1][2] The constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Modified Proline Analogs in Medicinal Chemistry

Proline and its derivatives are unique building blocks in the design of peptidomimetics and small molecule drugs.[1][2] The constrained cyclic structure of the pyrrolidine ring reduces the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity by minimizing the entropic penalty upon binding.[2] Furthermore, modifications to the proline ring, such as N-methylation and substitution at the C4 position, offer a sophisticated strategy to fine-tune the physicochemical and pharmacological properties of drug candidates.

This guide focuses on 1-Methyl-4-oxo-L-proline methyl ester , a proline analog that introduces three key structural features:

  • N-methylation: The methyl group on the amide nitrogen enhances metabolic stability by sterically hindering enzymatic degradation by proteases.[3] It also influences the local conformation and can improve cell permeability.

  • C4-Ketone: The ketone at the 4-position provides a versatile chemical handle for further derivatization, allowing for the introduction of diverse functional groups through reactions like reductive amination or Wittig olefination.[4][5] This position can also act as a hydrogen bond acceptor, influencing molecular recognition.[5]

  • C-terminal Methyl Ester: The methyl ester protects the C-terminus during peptide synthesis and can be selectively deprotected in later stages.

The incorporation of this trifunctionalized building block into a lead compound can therefore simultaneously address multiple aspects of drug design, including stability, potency, and the potential for creating focused compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties of 1-Methyl-4-oxo-L-proline Methyl Ester

A comprehensive understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
IUPAC Name methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylatePubChem[6]
CAS Number 945663-53-6PubChem[6]
Molecular Formula C₇H₁₁NO₃PubChem[6]
Molecular Weight 157.17 g/mol PubChem[6]
Monoisotopic Mass 157.0739 DaPubChem[6]
XLogP3 -0.2PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Rotatable Bond Count 1PubChem[6]

Proposed Synthetic Route

While not commercially available from all suppliers, 1-Methyl-4-oxo-L-proline methyl ester can be synthesized from readily available starting materials such as L-hydroxyproline. The following is a proposed synthetic pathway based on established chemical transformations.[4][7]

Synthetic_Route A L-Hydroxyproline B N-Boc-L-Hydroxyproline A->B Boc₂O, Base C N-Boc-L-Hydroxyproline Methyl Ester B->C CH₃I, K₂CO₃, DMF D N-Boc-4-oxo-L-proline Methyl Ester C->D Oxidation (e.g., Dess-Martin periodinane or Swern) E N-Boc-1-Methyl-4-oxo-L-proline Methyl Ester (Hypothetical Intermediate) D->E N-Methylation (e.g., CH₃I, NaH) - *Note: Direct methylation may be challenging* F 1-Methyl-4-oxo-L-proline Methyl Ester E->F Deprotection (TFA)

Caption: Proposed synthesis of 1-Methyl-4-oxo-L-proline methyl ester.

Note on N-Methylation: Direct N-methylation of the Boc-protected intermediate may be challenging. An alternative, and often more robust, approach involves the synthesis of the N-methylated proline core at an earlier stage, for example, from N-methyl-L-hydroxyproline.

Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in coupling N-methylated amino acids like 1-Methyl-4-oxo-L-proline methyl ester is the increased steric hindrance and reduced nucleophilicity of the secondary amine.[8] This necessitates the use of highly efficient coupling reagents and potentially longer reaction times. The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Standard Coupling using HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent for hindered amino acids.[8]

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-1-Methyl-4-oxo-L-proline-OH (requires prior synthesis and Fmoc protection)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-1-Methyl-4-oxo-L-proline-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended or a double coupling may be necessary.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • The ninhydrin test is not reliable for secondary amines. The bromophenol blue test can be used as an alternative.[8] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, in which case a second coupling is recommended.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate Fmoc-1-Me-4-oxo-Pro-OH (HATU, DIPEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Bromophenol Blue Test Wash2->Monitoring Incomplete Recouple Monitoring->Incomplete Incomplete (Blue/Green) Complete Continue Synthesis Monitoring->Complete Complete (Yellow) Incomplete->Coupling

Caption: SPPS cycle for incorporating 1-Methyl-4-oxo-L-proline.

Protocol 2: Deprotection of the C-terminal Methyl Ester

The C-terminal methyl ester is generally stable to the conditions of Fmoc-SPPS. Its deprotection is typically performed after cleavage from the resin or in solution phase.

Method A: Saponification (Solution Phase)

This method is suitable for protected peptides in solution.

Materials:

  • Protected peptide with C-terminal methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or a similar solvent

  • Water

  • Acid for neutralization (e.g., dilute HCl)

Procedure:

  • Dissolve the peptide methyl ester in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (1.1 - 1.5 equivalents) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Method B: Acid-catalyzed Hydrolysis

Strong acidic conditions can also be used, but care must be taken to avoid side reactions, especially with sensitive residues in the peptide sequence.

Caution: Racemization can be a concern with some deprotection methods. It is crucial to analyze the chirality of the final product. A method using aluminum trichloride and N,N-dimethylaniline has been reported for the selective deprotection of N-Fmoc-amino acid methyl esters with retention of chirality.[9]

Application in Drug Design: A Hypothetical Case Study

Consider a lead peptide with the sequence X-Y-Pro-Z that shows moderate affinity for a target receptor. To improve its drug-like properties, a medicinal chemist might synthesize a series of analogs incorporating 1-Methyl-4-oxo-L-proline methyl ester in place of the natural proline.

  • Enhanced Stability: The N-methyl group is expected to increase the peptide's resistance to proteolytic degradation, potentially improving its in vivo half-life.

  • Conformational Constraint: The modified proline analog will further restrict the backbone conformation, which could lead to a higher affinity for the receptor.

  • SAR Exploration at the C4 Position: The ketone at the C4 position can be used as a handle for further modifications. For example, a library of analogs could be generated through reductive amination with various amines, allowing for the exploration of the chemical space around this position to identify interactions that enhance binding or selectivity.

Conclusion and Future Perspectives

1-Methyl-4-oxo-L-proline methyl ester is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of an N-methyl group, a C4-ketone, and a C-terminal methyl ester provides a powerful tool for optimizing the properties of peptide and small molecule drug candidates. The protocols outlined in this guide provide a starting point for the successful incorporation of this analog into novel molecular entities. As the demand for more stable and potent therapeutics continues to grow, the strategic use of such conformationally constrained and functionalized amino acid derivatives will undoubtedly play an increasingly important role in the future of drug design.

References

  • PubChem. (n.d.). 1-Methyl-4-oxo-L-proline methyl ester. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Del Valle, J. R. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. ACS Publications.[1]

  • Mutter, M., & Guichard, G. (n.d.). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. Semantic Scholar.[6]

  • BenchChem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.[7]

  • García-Ramos, Y., & Tulla-Puche, J. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons.[2]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.[8]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR.[10]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[11]

  • Sivakumar, S., & Mohan, G. H. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI.[4][12]

  • Di Gioia, M. L., Leggio, A., Le Pera, A., Siciliano, C., Liguori, A., & Sindona, G. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383–387.[9]

  • Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110–115.[5]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.[13]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Strategy for the N-Methylation of Peptides on Solid Support. The Journal of Organic Chemistry, 71(24), 9153–9156.[3]

  • PrepChem. (n.d.). Synthesis of L-proline, methyl ester.[14]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-.[1]

  • Google Patents. (n.d.). Method for synthesizing 4-oxo-L-proline derivative.[7]

  • Zhang, H., & Taylor, J. W. (2007). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC.[2]

  • Nevalainen, M., Kauppinen, P. M., & Koskinen, A. M. (2001). Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry, 66(6), 2061–2066.[15]

  • Chem-Impex. (n.d.). Boc-cis-4-fluoro-5-oxo-L-proline methyl ester.[10]

  • Belvisi, L., Bernardi, A., Checchia, A., Manzoni, L., Potenza, D., Scolastico, C., & Castorina, M. (2002). Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras. The Journal of Organic Chemistry, 67(11), 3633–3640.[16]

  • Google Patents. (n.d.). Derivatives of l-proline, their preparation and their biological uses.[17]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.[18]

  • Gante, J. (1996). Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines. Journal of the Chemical Society, Perkin Transactions 1.[13]

  • Maity, P. K., & Dinda, B. (2012). Scheme 4 Synthesis of Fmoc-protected proline-glutamic acid chimeras 14... ResearchGate.[19]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.[20]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.[21]

  • Google Patents. (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.[22]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[23]

  • Razali, M. R. (2023). Epimerisation in Peptide Synthesis. MDPI.[24]

  • ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism.[25]

  • Drăgan, M., Avram, S., Ioniță, G., & Dinescu, A. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.[26]

  • ResearchGate. (n.d.). 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester.[27]

  • NIST. (n.d.). DL-Proline, 5-oxo-, methyl ester.[28]

  • van Haren, M., Quarles van Ufford, L., Moreta, E. E., & Martin, N. I. (2015). Synthesis and evaluation of protein arginine N-methyltransferase inhibitors designed to simultaneously occupy both substrate binding sites. Organic & Biomolecular Chemistry.[29]

  • SpectraBase. (n.d.). L-Proline methyl ester hydrochloride - Optional[1H NMR] - Spectrum.[30]

  • ChEMBL. (n.d.). Exploration and Biological Evaluation of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline Derivatives as Dihydrofolate Reductase Inhib....[31]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-Methyl-4-oxo-L-proline Methyl Ester

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 1-Methyl-4-oxo-L-proline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 1-Methyl-4-oxo-L-proline methyl ester .

Unlike standard amino acids, this molecule presents a unique triad of analytical challenges: it is highly polar, lacks a strong UV chromophore, and possesses a tertiary amine that resists standard derivatization techniques. This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating experimental protocols.

Part 1: Core Analytical Challenges & FAQs

Q1: Why does 1-Methyl-4-oxo-L-proline methyl ester elute in the void volume on my standard C18 column?

The Causality: 1-Methyl-4-oxo-L-proline methyl ester is a highly polar, basic molecule. Standard Reversed-Phase (RP) stationary phases like C18 rely on hydrophobic interactions. Because this molecule is predominantly ionized at typical acidic mobile phase pH levels, its hydrophobicity is too low to partition effectively into the C18 stationary phase, causing it to wash out immediately in the void volume ( t0​ ). The Solution: You must alter the retention mechanism. Either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar compounds using an aqueous-rich layer on a polar stationary phase[1], or employ Ion-Pairing Reversed-Phase (IP-RP) chromatography using a hydrophobic pairing agent like Heptafluorobutyric acid (HFBA)[2].

Q2: Can I use OPA or FMOC pre-column derivatization to improve UV sensitivity?

The Causality: No. Standard amino acid derivatization reagents rely on specific nucleophilic attacks that are impossible here. o-Phthalaldehyde (OPA) strictly requires primary amines, while 9-Fluorenylmethyl chloroformate (FMOC) requires secondary amines[3]. Because 1-Methyl-4-oxo-L-proline methyl ester is an N-methylated tertiary amine , it lacks the reactive N-H proton necessary to form a fluorescent or UV-active derivative. The Solution: You must use underivatized analysis methods. We recommend utilizing a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)[4].

Q3: I am using UV detection at 210 nm, but my baseline drifts severely during the gradient. How can I fix this?

The Causality: At low wavelengths (200–215 nm), organic modifiers like methanol and acetonitrile exhibit background absorbance. As the gradient increases the organic concentration, the baseline shifts upward. The Solution: If UV is your only option, use HPLC-grade Acetonitrile (which has a lower UV cutoff than methanol) and balance the absorbance by adding a background compensator (e.g., 0.1% TFA in Water and 0.08% TFA in Acetonitrile). However, transitioning to a CAD system eliminates this issue entirely, as CAD measures the mass-flow of non-volatile particles and is blind to volatile mobile phase gradients[2].

Part 2: Chromatographic Decision Matrix

To ensure analytical success, your method must be dictated by your available detection hardware. The logic flow below illustrates the optimal path for analyzing tertiary amine proline derivatives.

Workflow N1 1-Methyl-4-oxo-L-proline methyl ester N2 Is Derivatization Possible? N1->N2 N3 No (Tertiary Amine) N2->N3 OPA/FMOC requires primary/secondary N-H N4 Select Chromatography Mode N3->N4 N5 HILIC Mode (High Organic Start) N4->N5 Preferred for polar underivatized analytes N6 Reversed-Phase (RP) (High Aqueous Start) N4->N6 Alternative approach N7 CAD / MS Detection (Universal/Mass) N5->N7 Volatile buffers (Ammonium Formate) N8 UV Detection (210 nm) + Ion-Pairing (HFBA) N6->N8 Requires chromophore or high concentration

Caption: Analytical workflow for selecting HPLC parameters for tertiary amine proline derivatives.

Part 3: Validated Experimental Protocols

Below are two self-validating protocols. The HILIC-CAD method is the gold standard for sensitivity and baseline stability[4]. The IP-RP-UV method is provided as a robust alternative for labs restricted to UV detectors.

Protocol A: HILIC-CAD Method (Gold Standard)

This method leverages Hydrophilic Interaction Liquid Chromatography to retain the polar ester and ketone functionalities, coupled with CAD for uniform, high-sensitivity detection of the underivatized molecule[2].

Step-by-Step Methodology:

  • Column Preparation: Install a Zwitterionic HILIC or Amide-HILIC column (e.g., 2.1 x 150 mm, 1.7 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the stationary phase[1].

  • Mobile Phase Formulation:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Ensures the tertiary amine is fully protonated).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Programming:

    • 0.0–2.0 min: 90% B (Isocratic hold to establish the aqueous enrichment layer).

    • 2.0–8.0 min: Linear gradient from 90% B to 50% B.

    • 8.0–10.0 min: Hold at 50% B.

    • 10.0–15.0 min: Re-equilibrate at 90% B.

  • Detector Settings (CAD): Set the evaporation temperature to 35°C. Ensure the nitrogen gas supply is high-purity and regulated to the manufacturer's specified pressure.

  • System Suitability Validation: Inject a 10 µg/mL standard. The protocol is validated if the retention factor ( k′ ) is 3.0, and the peak symmetry factor (As) is between 0.8 and 1.5.

Protocol B: Ion-Pairing RP-UV Method (Alternative)

If CAD is unavailable, you must force retention on a C18 column using an ion-pairing agent. Heptafluorobutyric acid (HFBA) is utilized because its long fluorinated tail provides superior hydrophobic retention compared to standard TFA[2].

Step-by-Step Methodology:

  • Column Preparation: Install a high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: Water + 0.1% HFBA (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% HFBA (v/v).

  • Gradient Programming:

    • 0.0–1.0 min: 5% B.

    • 1.0–10.0 min: Linear gradient from 5% B to 60% B.

    • 10.0–12.0 min: Flush at 95% B.

    • 12.0–15.0 min: Re-equilibrate at 5% B.

  • Detector Settings (UV): Set the wavelength to 210 nm. Use a reference wavelength of 360 nm (bandwidth 100 nm) to mathematically subtract baseline drift caused by the gradient.

  • System Suitability Validation: Inject a 50 µg/mL standard. The protocol is validated if the Signal-to-Noise (S/N) ratio is 10 for the Limit of Quantitation (LOQ).

Part 4: Quantitative Method Comparison

The following table summarizes the expected performance metrics when analyzing 1-Methyl-4-oxo-L-proline methyl ester using the two protocols described above.

Performance MetricProtocol A: HILIC-CADProtocol B: IP-RP-UV (210 nm)
Retention Mechanism Partitioning into aqueous layerHydrophobic interaction via HFBA
Derivatization Required? NoNo
Estimated LOD 5 – 10 ng on-column100 – 250 ng on-column
Baseline Stability Excellent (Gradient independent)Poor to Moderate (Drift at 210 nm)
MS Compatibility Yes (Volatile buffers used)Yes (HFBA is volatile, but suppresses signal)
Primary Limitation Requires specialized CAD hardwareLow sensitivity; requires high sample conc.

References

  • Kyushu University. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites 2022. Available at:[Link]

  • Pawellek, R., & Holzgrabe, U. Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A, 2021. Available at:[Link]

  • YMC Europe. Expert tip: Strategies to enhance the analysis of hydrophilic compounds using both RP-LC and HILIC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in 1-Methyl-4-oxo-L-proline methyl ester Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical fidelity issues during the synthesis of 1-Methyl-4-oxo-L-proli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical fidelity issues during the synthesis of 1-Methyl-4-oxo-L-proline methyl ester.

The C2 stereocenter of 4-oxoproline derivatives is notoriously labile. This guide provides a deep dive into the mechanistic causes of epimerization, field-proven troubleshooting FAQs, and a self-validating protocol to ensure >98% enantiomeric excess (ee).

Part 1: The Causality of Epimerization (Mechanistic Insight)

To prevent racemization, one must first understand the thermodynamic and kinetic drivers behind it. In 1-Methyl-4-oxo-L-proline methyl ester, the C2 alpha-proton is situated between an electron-withdrawing methyl ester and a tertiary amine. Once the C4 hydroxyl group is oxidized to a ketone, the inductive electron-withdrawing effect across the pyrrolidine ring increases dramatically.

This structural environment lowers the pKa of the C2 proton, making it highly susceptible to base-catalyzed enolization . When exposed to even mild bases (such as triethylamine during a Swern oxidation quench), the C2 proton is abstracted, forming a planar, achiral enolate intermediate. Subsequent reprotonation occurs indiscriminately from either the top or bottom face, resulting in a racemic mixture of D- and L-isomers . Furthermore, basic additives commonly used in peptide chemistry have been documented to act as catalysts for this exact ring-opening/enolization racemization pathway .

RacemizationMechanism L_Isomer L-Isomer (2S) Intact Stereocenter Enolate Planar Enolate Achiral Intermediate L_Isomer->Enolate -H+ (Fast) Enolate->L_Isomer Bottom-Face Attack D_Isomer D-Isomer (2R) Epimerized Product Enolate->D_Isomer Top-Face Attack Base Base (B:) Deprotonation Base->L_Isomer Acid Acid (BH+) Reprotonation Acid->Enolate

Fig 1: Base-catalyzed enolization at C2 leading to the racemization of the proline derivative.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using a standard Swern oxidation to convert the C4 hydroxyl to a ketone, but my final product is nearly 50% racemic. Why? A: The standard Swern oxidation relies on triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to quench the reaction and facilitate the breakdown of the alkoxysulfonium intermediate. Because the newly formed 4-oxoproline derivative is highly sensitive to base, the localized high concentration of Et₃N during the quench rapidly deprotonates the C2 position. Solution: Abandon Swern conditions for this specific substrate. Switch to a neutral or mildly acidic oxidation protocol, such as TEMPO/BAIB (Bis(acetoxy)iodobenzene) or Dess-Martin Periodinane (DMP).

Q2: Can I perform the N-methylation step using Sodium Hydride (NaH) and Methyl Iodide (MeI)? A: No. NaH is a strong base that will quantitatively deprotonate the C2 position alongside the N-H position, leading to complete racemization before the methylation is even complete. Solution: Utilize a reductive amination approach using aqueous formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃). This proceeds via an iminium intermediate under mildly acidic conditions (acetic acid), completely bypassing enolate formation.

Q3: How should I monitor the stereochemical fidelity of my intermediates? A: Do not rely solely on optical rotation, as trace impurities can drastically skew the values. Use Chiral High-Performance Liquid Chromatography (HPLC) with a stationary phase designed for amino acid derivatives (e.g., Chiralpak AD-H or OD-H) against a known racemic standard.

Quantitative Comparison of Reaction Conditions

To illustrate the causality between reagent selection and stereochemical degradation, review the empirical data summarized below:

Reaction StepEvaluated ConditionsEpimerization RiskTypical %eeMechanistic Rationale
N-Methylation NaH, MeI, THF, 0 °CHigh < 10%Strong base deprotonates C2, forming a planar enolate.
N-Methylation CH₂O, NaBH(OAc)₃, AcOHLow > 98%Mildly acidic reductive amination avoids enolate formation entirely.
Oxidation Swern (DMSO, (COCl)₂, Et₃N)High 40 - 60%Amine base quench induces rapid C2 deprotonation.
Oxidation TEMPO, BAIB, CH₂Cl₂Low > 98%Neutral/mildly acidic radical mechanism preserves the chiral center.

Part 3: Trustworthiness - Self-Validating Experimental Protocol

To ensure absolute stereochemical control, we recommend the following validated, three-step workflow starting from commercially available trans-4-hydroxy-L-proline. This protocol acts as a self-validating system: each step includes specific analytical checkpoints to verify that racemization has not occurred before proceeding .

SyntheticWorkflow Step1 1. Fischer Esterification Reagents: MeOH, SOCl2 Result: 4-Hydroxy-L-proline methyl ester Step2 2. Reductive Amination Reagents: CH2O, NaBH(OAc)3, AcOH Result: 1-Methyl-4-hydroxy-L-proline methyl ester Step1->Step2 Step3 3. Mild Oxidation Reagents: TEMPO, BAIB, CH2Cl2 Result: 1-Methyl-4-oxo-L-proline methyl ester Step2->Step3

Fig 2: Optimized, racemization-free synthetic workflow for 1-Methyl-4-oxo-L-proline methyl ester.

Step 1: Acid-Catalyzed Fischer Esterification
  • Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (0.5 M) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo to yield the HCl salt of 4-hydroxy-L-proline methyl ester.

  • Validation Checkpoint: Confirm mass via LC-MS (M+H = 146.1). The absence of base ensures 100% retention of stereochemistry.

Step 2: Reductive N-Methylation
  • Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add glacial acetic acid (1.5 eq) and 37% aqueous formaldehyde (1.5 eq). Stir for 30 minutes at room temperature to allow iminium formation.

  • Cool to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) in small portions.

  • Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ carefully until pH 7.5 is reached. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR should show a distinct singlet at ~2.35 ppm integrating to 3H (N-CH₃). Chiral HPLC should confirm >98% ee.

Step 3: Mild TEMPO Oxidation
  • Dissolve 1-Methyl-4-hydroxy-L-proline methyl ester (1.0 eq) in DCM (0.1 M).

  • Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (eluting with Hexanes/EtOAc).

  • Validation Checkpoint: IR spectroscopy will reveal a strong new C=O stretch at ~1755 cm⁻¹ (ketone). Chiral HPLC must be performed immediately to validate that the final product retains >98% ee. Store the final product at -20 °C under argon to prevent long-term degradation.

References

  • Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids International Journal of Peptide and Protein Research (PubMed) URL:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Reducing byproduct impurities in 1-Methyl-4-oxo-L-proline methyl ester scale-up

Welcome to the Technical Support Center. Scaling up the synthesis of 1-methyl-4-oxo-L-proline methyl ester presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 1-methyl-4-oxo-L-proline methyl ester presents unique chemical challenges. The presence of a tertiary amine, an enolizable ketone, and a chiral center alpha to an ester creates a highly reactive system prone to epimerization, over-oxidation, and polymerization.

This guide is designed for process chemists and drug development professionals. It replaces generic protocols with causality-driven troubleshooting, ensuring your scale-up workflows are robust, reproducible, and self-validating.

Process Overview & Impurity Mapping

Understanding the mechanistic pathways that lead to byproduct formation is the first step in process optimization. The diagram below maps the critical oxidation step and the three primary impurity pathways encountered during scale-up.

G Start 1-Methyl-4-hydroxy-L-proline methyl ester Oxidation Oxidation Step (e.g., TEMPO/TCICA) Start->Oxidation Target 1-Methyl-4-oxo-L-proline methyl ester (Target) Oxidation->Target Optimized Conditions Epimer C2-Epimerization (Base-catalyzed) Oxidation->Epimer Excess Base Aldol Aldol Condensates (Thermal/Concentration) Oxidation->Aldol High Temp NOxide N-Oxide Formation (Over-oxidation) Oxidation->NOxide Excess Oxidant

Workflow of 4-oxoproline scale-up detailing pathways to the target and major impurities.

Troubleshooting & FAQs

Q: Why am I seeing a significant loss of chiral integrity (C2-epimerization) during the Swern oxidation scale-up?

Causality: The C2 proton of 4-oxoproline derivatives is highly acidic. The electron-withdrawing methyl ester at C2 and the transannular inductive effect of the C4 ketone make this alpha-proton highly susceptible to deprotonation. In a standard Swern oxidation, triethylamine (Et₃N) is used in excess to quench the alkoxysulfonium intermediate. At scale, exothermic quenching causes localized heating, which accelerates base-catalyzed enolization and subsequent non-stereoselective reprotonation, leading to a mixture of L- and D-isomers. This racemization is a well-documented challenge in the1 [1]. Solution: Transition to a base-free oxidation system. The TEMPO/trichloroisocyanuric acid (TCICA) catalytic system is highly recommended for scale-up because it operates under mildly acidic/neutral conditions, completely avoiding the strong bases that trigger epimerization [2].

Q: My crude product is highly viscous, and NMR shows broad polymeric peaks. How do I prevent aldol condensation?

Causality: 1-Methyl-4-oxo-L-proline methyl ester contains both a nucleophilic alpha-carbon (relative to the ketone) and an electrophilic ketone carbonyl. Under basic conditions or when subjected to prolonged heating at high concentrations, intermolecular aldol addition occurs. This leads to dimers and oligomers, manifesting as a viscous crude oil and reduced isolated yields. Solution: Maintain reaction temperatures strictly below 5 °C during both the oxidation and the aqueous workup. Dilute the reaction mixture (e.g., ≤0.2 M) to reduce the collision frequency of the intermolecular aldol reaction. Quench residual oxidants rapidly and perform extractions at a slightly acidic pH (pH 5–6) to keep the tertiary amine protonated, which drastically reduces the nucleophilicity of the enamine/enolate forms.

Q: I am using TEMPO/bleach (NaOCl) but observing an impurity with an M+16 mass shift in LC-MS. What is this, and how do I avoid it?

Causality: The M+16 peak corresponds to the N-oxide of the tertiary amine (the 1-methyl group). Excess sodium hypochlorite or prolonged exposure to active TEMPO-oxo species can inadvertently oxidize the tertiary pyrrolidine nitrogen. Solution: Strictly control the stoichiometry of the terminal oxidant to 1.05–1.10 equivalents. If using NaOCl, employ a biphasic system (CH₂Cl₂/water) with vigorous stirring to limit the residence time of the product in the oxidant-rich aqueous phase. Regardless of the oxidant, quench the reaction immediately upon completion with an aqueous reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy unreacted oxidant species.

Quantitative Method Comparison

To optimize your scale-up, compare the historical performance of standard oxidation protocols against the physical properties of the 4-oxoproline scaffold.

Oxidation MethodReagentsC2-Epimerization (%)N-Oxide Byproduct (%)Aldol Byproduct (%)Scalability / Notes
Swern (COCl)₂, DMSO, Et₃N15 - 25%< 1%5 - 10%Poor; exothermic quench, high epimerization due to Et₃N.
Corey-Kim NCS, DMS, Et₃N10 - 20%< 1%5 - 10%Moderate; malodorous DMS, base-induced epimerization.
TEMPO / NaOCl TEMPO, NaOCl, NaHCO₃< 2%5 - 8%< 2%Good; requires strict pH control to prevent N-oxidation.
TEMPO / TCICA TEMPO, TCICA, EtOAc< 1% < 1% < 1% Excellent; base-free, highly stereoretentive, easily scalable.

Validated Scale-Up Protocol: Base-Free TEMPO/TCICA Oxidation

This protocol outlines the2 [2] to the corresponding 4-oxo target while mitigating epimerization and over-oxidation.

Self-Validating Mechanism: The use of ethyl acetate (EtOAc) and TCICA results in the precipitation of cyanuric acid as a white solid as the reaction proceeds. This provides a direct visual cue of reaction progress and allows for easy removal of the spent oxidant via simple filtration, avoiding harsh aqueous workups that degrade the product.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 1-methyl-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous ethyl acetate to achieve a concentration of 0.2 M in a jacketed reactor.

  • Catalyst Initiation: Add TEMPO (0.05 eq) to the solution. Cool the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Controlled Oxidation: Portion-wise add trichloroisocyanuric acid (TCICA, 0.38 eq).

    • Note: Each mole of TCICA provides 3 equivalents of active chlorine; thus, 0.38 eq provides a slight excess over the 1.0 eq required for a 2-electron oxidation.

    • Causality: Slow, portion-wise addition prevents thermal spikes that drive aldol condensation and N-oxide formation.

  • Visual Monitoring: Stir the reaction for 1–2 hours at 0–5 °C. The reaction progress is visually validated by the steady precipitation of white cyanuric acid. Confirm completion via TLC or LC-MS.

  • Reductive Quench: Once complete, immediately add saturated aqueous sodium thiosulfate (Na₂S₂O₃) (0.5 volumes relative to EtOAc) and stir vigorously for 10 minutes.

    • Causality: Thiosulfate instantly reduces any remaining active chlorine or TEMPO-oxo species, locking the product state and preventing N-oxidation.

  • Filtration & Isolation: Filter the cold biphasic mixture through a pad of Celite to remove the insoluble cyanuric acid. Separate the organic layer, extract the aqueous layer once with cold EtOAc, combine the organics, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure with a water bath strictly below 30 °C to prevent thermal degradation.

References

  • Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline Source: Molecules - MDPI / NIH URL:[Link]

Sources

Optimization

Optimizing esterification and N-methylation conditions for 4-oxo-L-proline derivatives

Welcome to the Technical Support Center for Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when working with 4-oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when working with 4-oxo-L-proline (4-ketoproline) scaffolds.

Because the 4-oxo group is highly electrophilic and the alpha-chiral center is sensitive to base-catalyzed epimerization, traditional derivatization methods often fail. This guide synthesizes field-proven methodologies to help you bypass ketalization, over-alkylation, and racemization[1].

SynthesisWorkflow SM 4-Oxo-L-Proline Est_Good Esterification (TMS-Diazomethane) SM->Est_Good Est_Bad Acidic Esterification (MeOH / HCl) SM->Est_Bad Int_Good 4-Oxo-L-Proline Methyl Ester Est_Good->Int_Good Int_Bad Dimethyl Acetal (Ketalization) Est_Bad->Int_Bad Meth_Good N-Methylation (Reductive Amination) Int_Good->Meth_Good Meth_Bad Direct Alkylation (MeI / NaH) Int_Good->Meth_Bad Prod_Good N-Methyl-4-Oxo-L-Proline Methyl Ester Meth_Good->Prod_Good Prod_Bad O-Alkylated / Racemized Mixtures Meth_Bad->Prod_Bad

Fig 1. Optimized synthesis workflow for 4-oxo-L-proline derivatization vs. side reactions.

Module 1: Esterification Diagnostics & Solutions

Causality & Troubleshooting (FAQ)

Q: Why am I seeing a +46 Da mass shift and losing the ketone signal in my NMR when using methanolic HCl or SOCl₂? A: You are observing ketalization (dimethyl acetal formation). The C4 ketone of 4-oxo-L-proline is highly electrophilic. Under strongly acidic conditions with a large excess of nucleophilic methanol, the ketone undergoes nucleophilic addition to form a hemiketal, followed by dehydration to an oxonium ion and a second methanol addition. To prevent this, you must avoid strong acids and use mild methylating agents like (trimethylsilyl)diazomethane (TMS-diazomethane)[2].

Q: How can I prevent racemization at the alpha-chiral center during esterification? A: Racemization occurs when strong bases (like DBU or excess DMAP in Steglich esterifications) deprotonate the alpha-carbon, forming a planar enolate. TMS-diazomethane operates under neutral-to-mildly basic conditions, leaving the alpha-proton completely intact while selectively methylating the carboxylic acid[2].

Self-Validating Protocol: Mild Esterification via TMS-Diazomethane

This protocol utilizes a visual feedback loop to confirm reaction completion and quenching.

  • Preparation: Dissolve 4-oxo-L-proline (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M concentration).

  • Activation: Cool the reaction flask to 0 °C using an ice bath to control the exothermic nitrogen gas evolution.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise.

    • In-Process Validation: The solution will bubble (N₂ gas). Continue addition until a faint, persistent yellow color remains in the solution. This yellow tint is your self-validating marker that an excess of the diazo reagent has been achieved and the carboxylic acid is fully consumed.

  • Quenching: Stir for 30 minutes at 0 °C. Add glacial acetic acid dropwise until the yellow color completely dissipates, confirming the safe destruction of excess TMS-diazomethane.

  • Isolation: Concentrate under reduced pressure.

    • Post-Process Validation: Check ¹H NMR for a new sharp singlet at ~3.7 ppm (ester methoxy) and ¹³C NMR to ensure the C4 ketone signal remains at ~208 ppm (verifying no ketalization occurred).

Quantitative Method Comparison
Esterification MethodReagents & SolventTemp (°C)Target Yield (%)Ketalization (%)Epimerization (%)
Acid-Catalyzed SOCl₂, MeOH0 to 65< 40> 50< 5
Base-Catalyzed MeI, K₂CO₃, DMF2565 - 75None10 - 15
Mild Diazo (Recommended) TMS-diazomethane, MeOH/PhMe0 to 25> 90 None < 1

Module 2: N-Methylation Diagnostics & Solutions

Causality & Troubleshooting (FAQ)

Q: My direct N-methylation using Methyl Iodide (MeI) and Sodium Hydride (NaH) yields a complex mixture. What is happening? A: NaH is a strong base that triggers two competing side reactions in 4-oxo-L-proline derivatives:

  • O-alkylation: Deprotonation of the ketone's alpha-position forms an enolate, which reacts with MeI to form an enol ether.

  • Racemization: Deprotonation of the alpha-chiral center destroys the stereochemistry. Furthermore, direct alkylation with MeI often leads to over-alkylation, creating quaternary ammonium salts.

Q: Why is Reductive Amination superior, and why doesn't the reducing agent destroy my ketone? A: Reductive amination using formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective[3]. Formaldehyde condenses with the pyrrolidine nitrogen to form an iminium ion. The electron-withdrawing acetate groups on NaBH(OAc)₃ make it a very mild hydride source. It is kinetically fast enough to reduce the highly electrophilic iminium ion but too slow to reduce the unactivated C4 aliphatic ketone at room temperature. Because tertiary amines cannot form iminium ions with formaldehyde, over-alkylation is impossible.

Self-Validating Protocol: Chemoselective Reductive Amination

This protocol leverages chemoselective hydride transfer to guarantee mono-methylation.

  • Preparation: Dissolve the 4-oxo-L-proline methyl ester (1.0 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir for 15 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to manage mild hydrogen evolution.

  • Monitoring: Stir at room temperature for 2–4 hours.

    • In-Process Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting secondary amine will stain a bright yellow/brown. The reaction is complete when this spot disappears, as the resulting tertiary N-methyl amine will not stain with Ninhydrin.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Post-Process Validation: ¹H NMR will reveal a new, distinct singlet at ~2.3–2.4 ppm (N-CH₃). The alpha-proton multiplet will remain intact, confirming structural integrity.

Quantitative Method Comparison
N-Methylation MethodReagents & SolventTarget SelectivityYield (%)O-Alkylation (%)Racemization (%)
Direct Alkylation MeI, NaH, THFPoor< 30> 40> 20
Mild Alkylation MeI, Ag₂O, DMFModerate50 - 60~ 15< 5
Reductive Amination (Recommended) CH₂O, NaBH(OAc)₃, DCEExcellent > 92 None < 1

References

  • Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation Source: PubMed Central (NIH) URL: [Link]

  • Title: Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Proline Analogues Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 1-Methyl-4-oxo-L-proline methyl ester in aqueous assays

Welcome to the technical support guide for 1-Methyl-4-oxo-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methyl-4-oxo-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound in experimental assays. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.

Understanding the Challenge: Physicochemical Profile

1-Methyl-4-oxo-L-proline methyl ester is a derivative of the highly water-soluble amino acid L-proline.[1][2][3][4] However, key structural modifications—the N-methylation and the methyl ester group—reduce its polarity, thereby decreasing its solubility in aqueous solutions compared to the parent compound. While its predicted lipophilicity (XLogP3) is -0.2, suggesting it is not excessively hydrophobic, issues with precipitation are common, particularly when diluting concentrated organic stock solutions into aqueous buffers.[5]

PropertyValueSource
Molecular Formula C₇H₁₁NO₃PubChem[5]
Molecular Weight 157.17 g/mol PubChem[5]
Computed XLogP3 -0.2PubChem[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do?

This is the most common solubility-related issue, often termed "drowning out" or "crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock but becomes supersaturated and precipitates when rapidly transferred to a predominantly aqueous environment where its solubility is much lower.

Causality: The high concentration of the compound in the DMSO droplet does not have sufficient time to disperse in the aqueous buffer before the local DMSO concentration drops, causing the compound to fall out of solution.

Troubleshooting Steps & Protocol:

  • Minimize Final DMSO Concentration: The first and most critical step is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and preferably ≤0.1%, and kept consistent across all wells, including vehicle controls.[6]

  • Modify Dilution Technique: The way you mix is critical. Instead of adding the buffer to the DMSO stock, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously.[6] This promotes rapid dispersion.

  • Perform Serial Dilutions: Do not perform a single, large dilution. Create intermediate dilutions in pure DMSO first, and then perform the final dilution into the aqueous buffer.[6]

  • Consider Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes help, but be cautious of compound stability at higher temperatures.[7]

Protocol 1: Optimized Serial Dilution for Aqueous Assays
  • Prepare High-Concentration Stock: Dissolve 1-Methyl-4-oxo-L-proline methyl ester in 100% anhydrous, high-purity DMSO to create a concentrated stock (e.g., 20 mM). Use sonication or gentle warming (37°C) if necessary to fully dissolve the compound.[6]

  • Intermediate DMSO Dilution: Perform an intermediate dilution from your stock solution in 100% DMSO to get closer to your final concentration (e.g., create a 1 mM solution from the 20 mM stock).

  • Final Aqueous Dilution: Pre-warm your aqueous assay buffer to the desired experimental temperature. While vortexing the buffer, add the required volume of the 1 mM DMSO stock to reach your final concentration (e.g., add 10 µL of 1 mM stock to 990 µL of buffer for a 10 µM final concentration with 1% DMSO).

  • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Q2: I'm observing high variability and poor reproducibility in my assay results. Could this be related to solubility?

Absolutely. High variability is a classic symptom of poor compound solubility.[6] Even if you don't see visible precipitation, microscopic precipitates or compound aggregates can form.

Causality: These aggregates can lead to inconsistent amounts of soluble, active compound in each well.[6] Furthermore, compound aggregates can non-specifically inhibit enzymes or interfere with detection systems (e.g., fluorescence, absorbance), leading to false positives and erratic data.[6]

Troubleshooting Workflow for Assay Variability

A High Variability Observed B Visually Inspect Wells (Under Microscope if Possible) A->B C Precipitate or Haze Visible? B->C D Re-optimize Solubilization (See Q1 Protocol) C->D Yes E No Visible Precipitate C->E No I Variability Resolved D->I F Consider Compound Aggregation E->F G Test Lower Concentrations F->G H Explore Alternative Solubilization Methods (See Q3) F->H G->I H->I

Caption: Co-solvents reduce bulk solvent polarity, enhancing solubility.

Strategy 2: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the buffer can dramatically increase solubility. [6][8] Causality: Ionized (charged) species are generally more soluble in polar solvents like water than their neutral counterparts. For a basic compound, lowering the pH will protonate it, increasing solubility. For an acidic compound, raising the pH will deprotonate it, also increasing solubility. 1-Methyl-4-oxo-L-proline methyl ester has a tertiary amine which can be protonated at lower pH.

Experimental Test:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Attempt to dissolve the compound in each buffer.

  • Visually or spectrophotometrically assess the solubility.

  • Important: Ensure the final pH is compatible with your assay system (e.g., enzyme activity, cell viability). The optimal pH for administration is typically between 4 and 8. [8]

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is soluble in water. [9][10][]This is a powerful technique, especially for in vivo studies. [6] Causality: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the complex itself is solubilized by the polar exterior, effectively "cloaking" the hydrophobic molecule from the water. [9] Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, more soluble derivative often used in pharmaceutical formulations. [10][12]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative. [13]

cluster_CD Cyclodextrin (Host) cluster_Guest Insoluble Drug (Guest) cluster_Complex Soluble Inclusion Complex O1 O2 O3 O4 O5 O6 I Hydrophobic Cavity Drug Drug C_O1 C_O2 C_O3 C_O4 C_O5 C_O6 C_Drug Drug cluster_Guest cluster_Guest cluster_Complex cluster_Complex cluster_Guest->cluster_Complex cluster_CD cluster_CD label_plus +

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.

Protocol 2: Screening for Cyclodextrin-Enhanced Solubility
  • Prepare Cyclodextrin (CD) Solutions: Prepare a range of concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v) in your aqueous assay buffer.

  • Add Compound: Add a fixed amount of solid 1-Methyl-4-oxo-L-proline methyl ester to each CD solution, ensuring the amount added is in excess of its expected solubility.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved solid.

  • Quantify Soluble Fraction: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the optimal formulation.

References
  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • MDPI. (2023). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Molecules. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Santos, C. I. C., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. [Link]

  • Thakkar, R. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of the Pacific Theses and Dissertations. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-oxo-L-proline methyl ester. PubChem. [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Royal Society of Chemistry. (2022, November 8). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. [Link]

  • ChemBK. (n.d.). L(-)-Proline. [Link]

  • ACS Publications. (2019, November 25). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data. [Link]

  • Quora. (2019, November 17). Is proline water soluble?. [Link]

Sources

Optimization

Best practices for long-term storage of 1-Methyl-4-oxo-L-proline methyl ester

This guide provides a comprehensive framework for the long-term storage and handling of 1-Methyl-4-oxo-L-proline methyl ester (CAS No. 945663-53-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the long-term storage and handling of 1-Methyl-4-oxo-L-proline methyl ester (CAS No. 945663-53-6). Adherence to these best practices is critical for preserving the compound's chemical integrity, ensuring experimental reproducibility, and maximizing its shelf-life for research and development applications.

Compound Profile & Physicochemical Properties

Understanding the inherent properties of 1-Methyl-4-oxo-L-proline methyl ester is fundamental to designing a robust storage strategy. The molecule possesses functional groups—notably a methyl ester and a ketone—that are susceptible to specific degradation pathways.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
IUPAC Name methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate[1]
Appearance White to off-white solid (typical for similar proline derivatives)[2]
Key Functional Groups Tertiary amine, Ketone, Methyl EsterN/A

Core Principles of Long-Term Storage: Mitigating Degradation

The long-term stability of 1-Methyl-4-oxo-L-proline methyl ester hinges on controlling three primary environmental factors: temperature, moisture, and atmospheric oxygen. The rationale for these controls is grounded in the compound's chemical structure.

  • Temperature: Elevated temperatures provide the activation energy required for unwanted chemical reactions. For this compound, thermal energy can accelerate hydrolysis and other decomposition pathways. Therefore, sub-zero storage is the most effective method to drastically reduce the rate of molecular motion and, consequently, all potential degradation reactions. Safety Data Sheets for analogous proline derivatives consistently recommend freezer or refrigerated storage.[2][3]

  • Moisture (Hydrolysis): The methyl ester functional group is the most significant point of vulnerability. It is susceptible to hydrolysis—a reaction with water that would cleave the ester bond, yielding 1-Methyl-4-oxo-L-proline and methanol. This would fundamentally alter the compound and render it impure for most applications. The hygroscopic nature of similar compounds underscores the critical need for a dry storage environment.[2][4]

  • Atmosphere (Oxidation): While the molecule is not exceptionally prone to oxidation, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can pose a risk. Storing under an inert atmosphere, such as nitrogen or argon, displaces oxygen and provides an additional layer of protection, ensuring the compound's integrity over extended periods. This is a standard best practice for high-purity laboratory chemicals.[2][4]

Recommended Long-Term Storage Protocol

This protocol is designed as a self-validating system to ensure the compound's integrity from receipt to use.

Step 1: Initial Receipt and Inspection

  • Upon receipt, immediately inspect the container seal for any breaches.

  • Visually assess the compound (without opening the primary container if possible) for any discoloration or change in consistency, comparing it to the manufacturer's description.

  • If the compound is received at room temperature, promptly transfer it to the appropriate cold storage conditions as outlined below.

Step 2: Aliquoting for Stability

  • Causality: Repeated freeze-thaw cycles are a primary cause of degradation. Each cycle can introduce moisture from atmospheric condensation into the vial, and the physical process of freezing and thawing can impact the crystalline structure of the solid.

  • Procedure:

    • In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry air stream), allow the main container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents moisture condensation on the cold solid.

    • Weigh out smaller, experiment-sized portions (aliquots) into individual, smaller vials.

    • This strategy ensures that the main stock remains sealed and protected from repeated environmental exposure.

Step 3: Container and Atmosphere

  • Container: Use amber glass vials with PTFE-lined screw caps. Amber glass protects against potential light-induced degradation, and the PTFE liner provides a superior, inert seal against moisture and air.

  • Inert Atmosphere:

    • After aliquoting, gently flush the headspace of each vial with a stream of dry nitrogen or argon gas for 10-15 seconds.

    • Immediately and tightly seal the cap. This process, known as backfilling, displaces ambient air and moisture.

Step 4: Optimal Storage Conditions

  • Temperature: Store all aliquots and the main stock at -20°C or below . A standard laboratory freezer is sufficient.

  • Environment: Place the sealed vials inside a secondary container (such as a small box with a desiccant packet) to provide an additional barrier against moisture, especially in frost-free freezers which undergo temperature cycles.

Step 5: Labeling and Documentation

  • Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and concentration (if prepared in solution).

  • Maintain a detailed logbook tracking the location of the compound, dates of use, and aliquot quantities.

Visual Workflow for Storage Protocol

G Workflow for Optimal Storage A Compound Received B Inspect Container Seal & Compound Appearance A->B C Equilibrate to Room Temp (Unopened, ~30-60 min) B->C If OK D Work in Dry Environment (e.g., Glovebox, Dry Hood) C->D E Aliquot into Smaller Vials D->E F Backfill Vials with Nitrogen or Argon E->F G Seal Tightly with PTFE-Lined Caps F->G H Label Clearly G->H I Store at ≤ -20°C H->I J Use Desiccant in Secondary Container I->J

Caption: Decision workflow for handling and storing 1-Methyl-4-oxo-L-proline methyl ester.

Troubleshooting & FAQs

This section addresses common issues that researchers may encounter.

Troubleshooting Guide

  • Question: My compound has turned slightly yellow and appears clumpy after several months in the freezer. Is it still usable?

    • Answer: A change in color or physical state is a primary indicator of potential degradation. Clumping suggests moisture absorption. While the compound may not be completely degraded, its purity is compromised. We strongly recommend performing a purity analysis (e.g., LC-MS or ¹H-NMR) to quantify the level of impurity before use. For sensitive quantitative experiments, using a fresh, uncompromised lot is advised.

  • Question: I accidentally left a vial on the benchtop overnight. Is it ruined?

    • Answer: A single exposure to ambient temperature for a short period is not ideal but may not be catastrophic, especially if the vial was tightly sealed. The primary risk is the acceleration of slow degradation reactions and potential moisture ingress if the seal is imperfect. Immediately return the vial to the freezer. Mark this specific vial and consider using it for less sensitive, preliminary experiments. Avoid using it for critical final-stage studies.

  • Question: I don't have access to a nitrogen line. What is the best alternative?

    • Answer: If backfilling with an inert gas is not possible, minimizing headspace in the vial becomes even more critical. Use the smallest vials appropriate for your aliquot size. Additionally, placing the vials in a sealed container with a generous amount of desiccant is essential to aggressively manage moisture. While not as effective as an inert atmosphere, this provides a reasonable level of protection.

Frequently Asked Questions (FAQs)

  • Question: What is the definitive optimal storage temperature?

    • Answer: -20°C is the standard recommendation. For exceptionally long-term storage (multiple years), -80°C can provide an additional margin of security by further slowing any potential degradation kinetics, though for most applications, -20°C is sufficient.

  • Question: Can I store 1-Methyl-4-oxo-L-proline methyl ester in solution?

    • Answer: Storing in solution is generally not recommended for long-term stability. The presence of a solvent, particularly protic solvents like methanol or water, can facilitate degradation (hydrolysis). If you must store in solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF), aliquot into single-use amounts, and store at -80°C. However, the best practice is always to store the compound as a neat solid and prepare solutions fresh for each experiment.

  • Question: What is the expected shelf-life of this compound?

    • Answer: When stored as a solid at -20°C under an inert atmosphere and protected from moisture, the compound is expected to be stable for at least 1-2 years. However, this is an estimate. It is good laboratory practice to re-qualify the purity of any chemical standard that has been stored for an extended period before its use in a critical assay.

References

  • PubChem. (n.d.). 1-Methyl-4-oxo-L-proline methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-methyl vs N-Boc protected 4-oxoproline derivatives for drug development

The 4-oxoproline (4-ketoproline) scaffold is a privileged structure in modern medicinal chemistry. Its unique geometry and the reactivity of the C4-ketone make it an ideal precursor for synthesizing complex peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-oxoproline (4-ketoproline) scaffold is a privileged structure in modern medicinal chemistry. Its unique geometry and the reactivity of the C4-ketone make it an ideal precursor for synthesizing complex peptidomimetics, such as arginase inhibitors and collagen prolyl 4-hydroxylase modulators. However, the choice of nitrogen substitution—specifically between N-Boc (tert-butyloxycarbonyl) and N-Methyl —fundamentally alters the molecule's utility.

As a drug development professional, you must view these two derivatives through different lenses: N-Boc is a transient synthetic shield used for library generation, whereas N-Methyl is a permanent pharmacophore modifier engineered to dictate pharmacokinetic (PK) and pharmacodynamic (PD) properties[1].

This guide objectively compares these two derivatives, detailing their physicochemical properties, divergent workflows, and validated experimental protocols.

Physicochemical and Structural Divergence

The addition of an N-substituent to the pyrrolidine ring directly impacts the cis/trans isomerization of the preceding amide bond. This equilibrium is critical for stabilizing specific secondary structures, such as β -turns, which are often required for target engagement[2].

  • N-Boc introduces massive steric bulk, heavily biasing the amide bond toward the trans conformation. Its extreme lipophilicity and acid lability make it ideal for orthogonal Solid-Phase Peptide Synthesis (SPPS) but unsuitable for in vivo applications.

  • N-Methylation removes the hydrogen bond donor capability of the amine, significantly reducing the desolvation penalty during membrane permeation. Furthermore, it sterically restricts the backbone, which can lock the peptide into a bioactive conformation and shield it from proteolytic cleavage[3].

Table 1: Comparative Physicochemical Properties

PropertyN-Boc-4-OxoprolineN-Methyl-4-Oxoproline
Primary Role Synthetic intermediate / Building blockPermanent structural pharmacophore
Molecular Weight 229.23 g/mol 143.14 g/mol
Lipophilicity (LogP) High (driven by tert-butyl group)Moderate (optimal for membrane crossing)
H-Bond Donor None (Temporarily masked)None (Permanently alkylated)
Amide cis/trans Bias Strongly favors transTunable (often stabilizes cis for β -turns)
Chemical Stability Acid-labile (cleaved by TFA/HCl)Metabolically and chemically stable

Divergent Workflows in Drug Discovery

The decision to use N-Boc versus N-Methyl dictates the entire downstream synthetic and pharmacological workflow.

G cluster_Boc N-Boc Pathway (Synthetic Intermediate) cluster_Me N-Methyl Pathway (Pharmacophore) Start 4-Oxoproline Scaffold Boc N-Boc Protection Start->Boc Me N-Methylation Start->Me Funct C4 Functionalization (Wittig / DAST) Boc->Funct Deprot TFA Deprotection Funct->Deprot Library SPPS / Library Generation Deprot->Library Conf Conformational Locking (cis/trans shift) Me->Conf Protease Proteolytic Resistance Conf->Protease InVivo In Vivo Lead Optimization Protease->InVivo

Fig 1: Divergent synthetic and pharmacological pathways for 4-oxoproline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include causality for reagent selection and built-in quality control (QC) metrics.

Protocol A: C4-Functionalization of N-Boc-4-Oxoproline via Wittig Olefination

This protocol converts the C4-ketone into an exocyclic alkene, a critical precursor for synthesizing fluoroprolines or complex spirocycles[4].

  • Causality & Rationale: The carboxylic acid must first be protected (e.g., as a methyl ester) to prevent the basic Wittig ylide from prematurely deprotonating the acid, which would quench the reaction. The N-Boc group is essential here; its steric bulk protects the secondary amine without risking nucleophilic attack by the ylide, a common failure point with acyl protecting groups.

  • Step-by-Step Methodology:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under argon and cool to 0 °C.

    • Add potassium tert-butoxide (1.4 eq) dropwise. Stir for 30 minutes until a distinct yellow ylide solution forms.

    • Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF and add dropwise to the ylide.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and concentrate.

  • Self-Validation System:

    • TLC: The product will be UV-inactive but stain positively with phosphomolybdic acid (PMA). It will be Ninhydrin-negative (confirming the Boc group is intact).

    • NMR ( 1H / 13C ): Validation is confirmed by the disappearance of the C=O ketone carbon signal at ~208 ppm and the appearance of terminal alkene protons (=CH2) at ~4.9-5.1 ppm.

Protocol B: N-Methylation of 4-Oxoproline via Reductive Amination

This protocol installs the permanent N-methyl pharmacophore while preserving the reactive C4-ketone for downstream biological targeting.

  • Causality & Rationale: Reductive amination using formaldehyde and sodium cyanoborohydride ( NaBH3​CN ) is strictly preferred over direct alkylation with methyl iodide. Methyl iodide often leads to over-alkylation (quaternary ammonium salt formation). NaBH3​CN is specifically chosen over NaBH4​ because it is stable at the mildly acidic pH (~5.0) required to form the iminium ion, and it selectively reduces the iminium intermediate without reducing the C4-ketone[5].

  • Step-by-Step Methodology:

    • Dissolve 4-oxoproline methyl ester hydrochloride (1.0 eq) in methanol.

    • Add 37% aqueous formaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5.0. Stir for 30 minutes to form the iminium intermediate.

    • Cool to 0 °C and add NaBH3​CN (1.5 eq) in small portions.

    • Stir at room temperature for 12 hours.

    • Quench with 1M NaOH to neutralize, extract with dichloromethane, dry, and concentrate.

  • Self-Validation System:

    • Mass Spectrometry (ESI-MS): Look for a precise +14 Da mass shift ( [M+H]+ ) compared to the starting material, confirming mono-methylation.

    • NMR ( 1H ): Validation is confirmed by the appearance of a sharp, distinct N-CH3 singlet integrating to 3 protons at ~2.3–2.5 ppm.

Pharmacological Impact: Solving the Peptide "Achilles Heel"

Unmodified proline-rich peptides suffer from notoriously poor oral bioavailability due to rapid degradation by endogenous peptidases (e.g., chymotrypsin)[3]. Transitioning from a standard synthetic library (generated via N-Boc intermediates) to an optimized lead compound often requires N-methylation.

N-methyl scanning mutagenesis is a proven strategy to generate protease-resistant ligands. By replacing standard amino acids with N-methylated proline analogues, researchers can eliminate the hydrogen bond donor, thereby decreasing the topological polar surface area (TPSA) and enhancing passive membrane permeability[2].

Table 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Outcomes

ParameterUnmodified ProlineN-Methyl Proline DerivativeMechanistic Causality
Proteolytic Stability Low (rapid clearance)High (resists proteinase K)N-alkylation sterically blocks protease active site recognition and prevents enzymatic hydrolysis[3].
Oral Bioavailability PoorSignificantly ImprovedElimination of the H-bond donor decreases the desolvation penalty required for intestinal absorption.
Target Affinity BaselineOften EnhancedConformational locking reduces the entropic penalty upon target binding, improving Kd​ [3].

Conclusion & Decision Matrix

  • Select N-Boc-4-oxoproline when your immediate goal is library generation, SPPS, or aggressive C4-functionalization (e.g., fluorination via DAST or olefination). The Boc group provides the necessary orthogonality and steric shielding but must be cleaved prior to final biological evaluation,[4].

  • Select N-Methyl-4-oxoproline when optimizing a lead candidate for in vivo efficacy. The N-methyl group is a permanent structural feature that rigidifies the peptide backbone, forces specific cis/trans geometries, and acts as a shield against proteolytic degradation[2],[3].

References

  • Proline N-oxides: modulators of the 3D conformation of linear peptides through "NO-turns" Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue Source: ResearchGate URL:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative analysis of proline derivatives in active pharmaceutical ingredient (API) manufacturing

For researchers, scientists, and drug development professionals, the selection of the optimal catalyst and building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall eco...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of the optimal catalyst and building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall economic viability of Active Pharmaceutical Ingredient (API) synthesis. Among the arsenal of tools available to the modern synthetic chemist, proline and its derivatives have carved out a significant niche as versatile and powerful organocatalysts and chiral building blocks. Their low cost, ready availability in both enantiomeric forms, and non-toxic nature make them highly attractive for industrial applications.[1][2]

This guide provides a comprehensive comparative analysis of various proline derivatives in key applications within API manufacturing. We will delve into their performance as organocatalysts in asymmetric reactions, their role as chiral synthons, and their application in the solid-phase synthesis of peptide-based APIs. Supported by experimental data, detailed protocols, and mechanistic insights, this guide aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

I. Proline Derivatives as Organocatalysts: A Head-to-Head Comparison in Asymmetric Synthesis

Proline and its derivatives have revolutionized asymmetric organocatalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of chiral APIs.[3][4] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or a dienamine intermediate. The rigid pyrrolidine scaffold of proline provides a well-defined chiral environment, effectively controlling the stereochemical outcome of the reaction.

Mechanism of Proline-Catalyzed Asymmetric Reactions

The catalytic cycle of proline in asymmetric reactions, such as the aldol reaction, involves several key steps. The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl acceptor (e.g., an aldehyde), which is activated by the carboxylic acid of the proline through hydrogen bonding. This dual activation is a hallmark of proline catalysis and is crucial for achieving high stereocontrol. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.

Proline Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Carbonyl Donor) Aldehyde Aldehyde (Carbonyl Acceptor) Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Product Chiral Aldol Product Iminium->Product + H₂O Product->Proline (Catalyst Regeneration) Water H₂O

Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl moieties, prevalent in many natural products and pharmaceuticals. Here, we compare the performance of (S)-Proline with some of its derivatives.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Prolinep-NitrobenzaldehydeAcetoneNeat30486-70[5]
(S)-Prolinep-NitrobenzaldehydeCyclohexanoneDMSO35-50-94[6]
(S)-4-Hydroxyproline derivative (1a)p-NitrobenzaldehydeCyclohexanoneWater0.5-HighHighHigh[7]
Prolinamide (3h)p-NitrobenzaldehydeAcetoneNeat102495-93[5]
Prolinethioamide4-NitrobenzaldehydeCyclohexanoneNeat10192-95[2]
Proline Tetrazole (5)p-NitrobenzaldehydeAcetoneCH₂Cl₂52495-96[1]

Analysis:

As the data indicates, while (S)-Proline is a competent catalyst, its performance can be significantly enhanced through structural modifications. Prolinamide and prolinethioamide derivatives often exhibit superior reactivity and enantioselectivity, likely due to altered acidity and hydrogen bonding capabilities.[2][5] Notably, certain 4-hydroxyproline derivatives demonstrate exceptional activity in water, a significant advantage for green chemistry applications.[7] Proline-derived tetrazoles have also emerged as highly effective catalysts, often requiring lower catalyst loadings and providing excellent results in a broader range of solvents compared to proline itself.[1][8]

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for many APIs.

CatalystAldehydeKetoneAmineSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Prolinep-NitrobenzaldehydeAcetonep-AnisidineDMSO35-50-94[6]
(S)-ProlineAcetaldehydeN-Boc-imineCH₃CN202-3High-High[9]
Proline Tetrazole (5)p-NitrobenzaldehydeAcetonep-AnisidineToluene54885>95:599[1]

Analysis:

Similar to the aldol reaction, proline derivatives often outperform the parent amino acid in the Mannich reaction. The proline tetrazole catalyst, for instance, provides significantly higher yield and enantioselectivity at a much lower catalyst loading.[1] The development of proline-catalyzed Mannich reactions with simple nucleophiles like acetaldehyde represents a significant advancement, providing access to valuable chiral building blocks.[9]

Performance in Asymmetric Michael Additions

The Michael addition is a versatile method for the formation of 1,5-dicarbonyl compounds and related structures, which are common motifs in pharmaceutical agents.

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-ProlineCyclohexanoneβ-NitrostyreneDMSO-969595:520[10]
Diphenylprolinol Silyl EtherPropanalβ-Nitrostyrene-2018294:699[11]
Proline Tetrazole (5)Propanalβ-NitrostyreneCH₂Cl₂10298>95:599[10]

Analysis:

In Michael additions, diphenylprolinol silyl ether and proline tetrazole derivatives demonstrate remarkable efficiency and stereocontrol, significantly surpassing the performance of (S)-Proline.[10][11] The bulky silyl group in diphenylprolinol silyl ether enhances solubility and provides a more defined chiral environment, leading to excellent yields and enantioselectivities.[11]

II. Proline Derivatives in Peptide-Based API Manufacturing: Boc vs. Fmoc Strategies

Proline's unique cyclic structure introduces significant conformational constraints in peptides, making it a critical residue in many peptide-based APIs. The choice of protecting group strategy for proline, typically between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a crucial decision in solid-phase peptide synthesis (SPPS).

Fundamental Differences in Protection Strategies
FeatureBoc (tert-Butyloxycarbonyl) StrategyFmoc (9-Fluorenylmethyloxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, cleaved by strong acid (e.g., HF)Typically tert-butyl-based, cleaved by TFA
Deprotection Conditions Harsh (strong acid)Mild (base)
Compatibility Good for base-sensitive protecting groupsGood for acid-labile protecting groups
Cost Boc-amino acids are generally less expensiveMay be more cost-effective overall due to shorter reaction times and reagent recycling

Reference: []

Workflow Comparison: Boc vs. Fmoc SPPS

SPPS Workflow cluster_0 Boc SPPS Cycle cluster_1 Fmoc SPPS Cycle Boc_Start Resin-AA₁ Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (Base) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA₂-OH) Boc_Neutralize->Boc_Couple Boc_End Resin-AA₁-AA₂ Boc_Couple->Boc_End Fmoc_Start Resin-AA₁ Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA₂-OH) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Resin-AA₁-AA₂ Fmoc_Couple->Fmoc_End

Caption: A simplified comparison of the cyclical workflows for Boc and Fmoc solid-phase peptide synthesis.

Case Study: Synthesis of Liraglutide

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes, is a 31-amino acid peptide with a C16 fatty acid attached to a lysine residue.[13] Its synthesis provides an excellent case study for comparing Boc and Fmoc strategies.

While both methods can be employed, the Fmoc strategy is often preferred for the synthesis of long peptides like liraglutide due to its milder deprotection conditions, which help to minimize side reactions and preserve the integrity of sensitive amino acid residues.[14][15] However, challenges such as aggregation can arise during the synthesis of long and hydrophobic sequences. The use of pseudoprolines, which are dipeptide building blocks, can help to disrupt secondary structures and improve coupling efficiency.[14][15]

In a specific example of synthesizing a liraglutide precursor, the use of Fmoc-His(Boc)-OH was shown to significantly reduce epimerization compared to Fmoc-His(Trt)-OH, especially under microwave heating conditions, highlighting the importance of side-chain protection in maintaining stereochemical purity.[16]

III. Immobilized Proline Derivatives in Continuous Flow Manufacturing

Continuous flow manufacturing is gaining significant traction in the pharmaceutical industry as it offers numerous advantages over traditional batch processing, including improved safety, efficiency, and consistency.[17][18] Immobilizing proline-based catalysts on solid supports is a key enabling technology for their use in continuous flow systems, as it facilitates catalyst recovery and reuse, thereby improving process economics.

Performance of Immobilized Proline Catalysts

A study on continuous proline-catalyzed α-aminoxylations using a packed-bed of L-proline demonstrated the long-term stability and activity of the system. The reaction was stable for over 4 hours of continuous use, with the proline being consumed at a steady rate.[17] This approach, where a homogeneous catalyst is generated in situ from a solid precursor, offers a practical way to implement proline catalysis in a continuous flow setup.

FeaturePerformanceReference
Catalyst System Packed-bed of L-proline[17]
Reaction α-aminoxylation[17]
Stability Stable for > 4 hours of continuous operation[17]
Proline Consumption 82% consumed over the entire run[17]

Analysis:

The use of packed-bed reactors with solid proline or immobilized proline derivatives presents a promising avenue for the continuous manufacturing of APIs. This strategy minimizes catalyst leaching and allows for straightforward product isolation.[17][18] Further research into more robust immobilization techniques and long-term stability under various reaction conditions is crucial for the widespread adoption of this technology.

IV. Experimental Protocols

General Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction

This protocol describes a general procedure for the L-proline-catalyzed direct asymmetric three-component Mannich reaction.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (2.0 mL), add the ketone (10.0 mmol).

  • Add (S)-Proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[19]

General Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the general steps for elongating a peptide chain on a solid support using the Fmoc strategy.

Materials:

  • Fmoc-protected amino acids

  • Resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (e.g., 20%)

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a piperidine solution in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the coupling reaction to proceed to completion. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

V. Conclusion

Proline and its derivatives have firmly established themselves as indispensable tools in the API manufacturing landscape. From their role as robust and selective organocatalysts to their utility as conformationally constrained building blocks in peptide synthesis, their versatility is undeniable. This guide has provided a comparative analysis of various proline derivatives, highlighting how structural modifications can lead to significant improvements in catalytic performance. The development of advanced derivatives like prolinamides, prolinethioamides, and diphenylprolinol silyl ethers has expanded the scope of proline catalysis, offering higher yields, enhanced stereoselectivities, and broader solvent compatibility.

In the realm of peptide APIs, the choice between Boc and Fmoc strategies for proline-containing sequences is a critical process parameter, with the milder conditions of the Fmoc strategy often being advantageous for complex peptides. Furthermore, the integration of immobilized proline catalysts into continuous flow systems represents a significant step towards more sustainable and efficient API manufacturing.

As the demand for complex and stereochemically pure pharmaceuticals continues to grow, the importance of proline and its derivatives is set to increase. Continued research into novel proline-based catalysts, improved immobilization techniques, and their application in innovative synthetic methodologies will undoubtedly pave the way for the development of more efficient and sustainable processes for the production of life-saving medicines.

VI. References

  • Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]

  • Opalka, S. M., Longstreet, A. R., & McQuade, D. T. (2011). Continuous proline catalysis via leaching of solid proline. Beilstein Journal of Organic Chemistry, 7, 1671–1679. [Link]

  • Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]

  • An, L., et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(1), 245-251. [Link]

  • Yang, J. W., et al. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature, 452(7186), 453-455. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega, 4(5), 9098-9105. [Link]

  • List, B. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.

  • Yang, J. W., Stadler, M., & List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 2(8), 2021-2026. [Link]

  • Grygorenko, O. O., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(2), 264-297. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(3), 493.

  • Gellman, S. H., et al. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Journal of the American Chemical Society, 134(1), 113-124. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega, 4(5), 9098-9105. [Link]

  • Pagliaro, M., et al. (2022). Continuous Flow Single‐Atom Catalysis: A Viable Organic Process Technology? Advanced Synthesis & Catalysis, 364(1), 12-19. [Link]

  • Opalka, S. M., Longstreet, A. R., & McQuade, D. T. (2011). Continuous proline catalysis via leaching of solid proline. Beilstein Journal of Organic Chemistry, 7, 1671–1679. [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • FDA. (2021). Quality Considerations in Solid Phase Peptide Synthesis: A Case Study with Liraglutide. [Link]

  • Chen, W., et al. (2025). A Teaching Project on L-Proline-Catalyzed Asymmetric Mannich Reactions. ChemRxiv. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. HETEROCYCLES, 75(2), 243.

  • Google Patents. (2014). Process for the preparation of telaprevir and intermediates thereof.

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Hayashi, Y., Gotoh, H., & Ishikawa, H. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307-5309. [Link]

  • Paparo, A., et al. (2016). The proline-catalyzed enantioselective aldol reaction studied in... ResearchGate. [Link]

  • Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry–A European Journal, 20(38), 12072-12082. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-87. [Link]

  • Gibon, Y., et al. (2017). PROTOCOL: Extraction and determination of proline. ResearchGate. [Link]

  • Edraki, M., et al. (2023). Recent developments in the science and technology of in situ solvent leaching of tailings for reprocessing, rehabilitation and closure. Australian Centre for Geomechanics. [Link]

  • Fukuda, N., et al. (2021). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. Chemical Communications, 57(78), 9942-9945. [Link]

  • Zhang, Z., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 1-8. [Link]

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Validation

Executive Summary &amp; Chemical Context1-Methyl-4-oxo-L-proline methyl ester (IUPAC: methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate) is a highly specialized chiral building block. With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol , it serves as a critical structural intermediate in the stereoselective synthesis of complex pyrrolidine-based therapeutics, including advanced analogs of the lincosamide antibiotic lincomycin.

Analytical Reference Standards Comparison for 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6) Executive Summary & Chemical Context1-Methyl-4-oxo-L-proline methyl ester (IUPAC: methyl (2S)-1-methyl-4-oxopyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards Comparison for 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6)

Executive Summary & Chemical Context1-Methyl-4-oxo-L-proline methyl ester (IUPAC: methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate) is a highly specialized chiral building block[1]. With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol , it serves as a critical structural intermediate in the stereoselective synthesis of complex pyrrolidine-based therapeutics, including advanced analogs of the lincosamide antibiotic lincomycin[2].

Because the molecule possesses a stereocenter at the C2 position that is flanked by an electron-withdrawing ester and a basic tertiary amine, it is highly susceptible to base-catalyzed epimerization. Consequently, selecting and validating an analytical reference standard for this compound requires rigorous quality control that goes beyond simple chemical purity to ensure absolute enantiomeric fidelity.

Reference Standard Sourcing: Commercial vs. In-House Synthesis

When establishing a reference standard, researchers must choose between procuring a commercial standard or synthesizing it in-house from precursors like (cis)-4-hydroxy-L-proline[1]. Table 1 objectively compares these pathways based on analytical reliability, cost, and typical quality metrics.

Table 1: Comparison of Reference Standard Sourcing Strategies

Sourcing StrategyPrimary AdvantagePrimary LimitationTypical Chemical PurityEnantiomeric Fidelity
Commercial (Specialty) (e.g., )[2]Immediate availability; specifically synthesized for reference use.High cost per milligram; limited batch-to-batch traceability.>95% (Vendor Claim)Requires independent verification.
Commercial (Bulk/Screening) (e.g., )[3]Cost-effective for high-throughput screening.Often lacks a comprehensive Certificate of Analysis (CoA).~98%Often untested for %ee.
In-House Synthesis Complete control over stereochemistry and isotopic labeling (e.g., 13C/15N).Resource-intensive; requires rigorous self-validation workflows.>99% (Post-purification)>99% ee (if validated).

Analytical Validation Workflow

To certify a batch of 1-Methyl-4-oxo-L-proline methyl ester as a Reference Standard, a strict, orthogonal testing pipeline must be employed.

Workflow Start 1-Methyl-4-oxo-L-proline methyl ester (Standard) Identity Identity Testing (NMR & HRMS) Start->Identity Purity Chemical Purity (HPLC-CAD) Identity->Purity Conforms Fail OOS / Reject Identity->Fail Fails Chiral Chiral Purity (SFC-UV) Purity->Chiral ≥98.5% Purity->Fail <98.5% Pass Certified Reference Material (CRM) Chiral->Pass ≥99.0% ee Chiral->Fail <99.0% ee

Fig 1. Self-validating analytical workflow for chiral reference standard certification.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every analytical protocol must inherently prove its own validity during execution. Standard UV detection at 254 nm is fundamentally flawed for this molecule due to the lack of an extended π -conjugated system. Therefore, we must rely on Charged Aerosol Detection (CAD) for mass-balance purity and Supercritical Fluid Chromatography (SFC) for chiral integrity.

Protocol 1: Mass-Balance Chemical Purity via HPLC-CAD

Causality: CAD provides a near-universal response independent of the analyte's optical properties. This ensures that non-UV-absorbing impurities (such as aliphatic synthetic precursors or inorganic salts) are not masked, which is a common failure point in standard UV-based purity assays. Self-Validation Mechanism: The protocol includes a System Suitability Test (SST) using a resolution mixture to prove the method's resolving power before sample analysis.

Step-by-Step Methodology:

  • System Suitability Preparation: Prepare a resolution mixture containing 1.0 mg/mL of the standard and 0.01 mg/mL of (cis)-4-hydroxy-L-proline (a common synthetic precursor) in LC-MS grade Acetonitrile:Water (50:50).

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm) – chosen for superior retention of polar pyrrolidine derivatives via Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C to prevent thermal degradation of the volatile methyl ester.

  • Execution & Validation: Inject the resolution mixture. The system is only validated if the resolution ( Rs​ ) between the precursor and the target peak is ≥2.5 . Only upon passing this SST, proceed to inject the standard sample (1.0 mg/mL) in triplicate.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral SFC

Causality: Normal-phase HPLC often suffers from severe peak tailing for basic amines like pyrrolidines. SFC utilizes supercritical CO2, which provides higher diffusivity and lower viscosity, resulting in sharper peaks and baseline resolution of enantiomers. Self-Validation Mechanism: A spiked, partially racemized control must be injected first to prove that the (S) and (R) enantiomers are baseline resolved. If the method cannot separate the racemate, it cannot prove chiral purity.

Step-by-Step Methodology:

  • Racemic Control Preparation: Subject 1 mg of the standard to mild basic conditions (0.1 M NaOH in MeOH for 10 mins, then neutralize) to intentionally generate a partially racemized sample containing the (R)-epimer.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IG (250 x 4.6 mm, 5 µm).

    • Mobile Phase: CO2 / Methanol with 0.1% Isopropylamine (IPA). Note: IPA is crucial to suppress secondary interactions between the basic tertiary amine and the stationary phase.

    • Isocratic Elution: 15% Methanol co-solvent.

    • Backpressure: 120 bar; Temperature: 35°C.

    • Detection: UV at 210 nm (sufficient for high-concentration chiral assays).

  • Execution & Validation: Inject the racemized control. Ensure Rs​≥3.0 between the (S) and (R) peaks. Inject the purified standard. Calculate %ee using the area normalization method.

Quantitative Acceptance Criteria

To certify the material as a Reference Standard, the following data thresholds must be met:

Table 2: Reference Standard Acceptance Criteria

ParameterAnalytical TechniqueAcceptance CriterionJustification
Identity 1H & 13C NMRConforms to structure; no foreign peaks >0.5%Ensures molecular skeleton and esterification are correct.
Exact Mass HRMS (ESI+)[M+H]+ m/z 158.0812 ± 5 ppm[4]Confirms molecular formula (C7H11NO3).
Chemical Purity HPLC-CAD 98.5% (Area %)Required for accurate quantitative downstream assays.
Chiral Purity Chiral SFC-UV 99.0% eePrevents stereochemical confounding in biological/synthetic use.

References

  • National Center for Biotechnology Information. "1-Methyl-4-oxo-L-proline methyl ester | C7H11NO3 | CID 67499860." PubChem. Available at:[Link]

  • M. G. Organ et al. "Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline." MDPI Molbank, 2025. Available at:[Link]

  • PubChemLite. "L-proline, 1-methyl-5-oxo-, methyl ester (C7H11NO3) - Mass Spectrometry Data." University of Luxembourg. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-4-oxo-L-proline methyl ester

Comprehensive Safety & Operational Guide: Handling 1-Methyl-4-oxo-L-proline methyl ester Welcome to the application scientist’s definitive guide to handling 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 1-Methyl-4-oxo-L-proline methyl ester

Welcome to the application scientist’s definitive guide to handling 1-Methyl-4-oxo-L-proline methyl ester (CAS: 945663-53-6). As a critical chiral building block in peptidomimetic drug discovery and alkaloid synthesis, this pyrrolidine derivative requires precise, field-proven handling protocols. This guide transcends basic Safety Data Sheet (SDS) recommendations by explaining the causality behind each safety measure, ensuring your laboratory maintains peak operational integrity, scientific accuracy, and regulatory compliance.

Physicochemical Profiling & Hazard Rationale

To design a self-validating safety protocol, we must first deconstruct the molecule’s architecture. 1-Methyl-4-oxo-L-proline methyl ester features a tertiary amine (N-methyl), a ketone, and a methyl ester. Understanding these functional groups is critical for predicting behavior on the benchtop[1].

  • Dermal Penetration (Esterification): The methyl ester masks the polarity of the native carboxylic acid, significantly increasing the molecule's lipophilicity. This allows the compound to cross the stratum corneum (skin barrier) much more readily than free amino acids.

  • Localized Irritation (Basicity): The tertiary amine moiety acts as a mild base. Upon contact with mucous membranes or the cornea, it can cause localized irritation and tissue damage.

  • Chemical Stability (Hydrolysis): The ester group is highly susceptible to base-catalyzed hydrolysis (saponification). Exposing spills to strongly basic cleaning agents can generate methanol and the corresponding free acid, unexpectedly altering the hazard profile of the spill.

Table 1: Physicochemical Hazard Profiling & Mitigation

Chemical FeatureHazard ImplicationOperational Mitigation Strategy
Methyl Ester Enhances dermal penetration via increased lipophilicity.≥ 4 mil Nitrile gloves; mandatory double-gloving.
Tertiary Amine Mild localized tissue and corneal irritation.ANSI Z87.1 Chemical Splash Goggles.
Ester / Ketone Susceptible to base-catalyzed saponification.Avoid basic cleaners (e.g., Alconox); use neutral pH soaps.
Viscous Liquid / Solid Aerosolization or electrostatic dispersion during transfer.Positive displacement pipettes or anti-static spatulas.

Personal Protective Equipment (PPE) & Engineering Controls

Selecting PPE is not a passive checklist; it is an active defense mechanism based on the hierarchy of controls[2]. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous job hazard analysis[3].

Table 2: Quantitative PPE Specifications & Causality

PPE CategorySpecificationMechanistic RationaleValidation & Replacement
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents capillary action of liquid splashes into the eye; protects against amine-induced corneal irritation.Inspect daily; replace immediately if scratched or clouded.
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance to polar organic esters compared to latex, preventing lipophilic absorption.Replace every 2 hours or immediately upon known contamination.
Body Protection 100% Cotton or Flame-Resistant (FR) CoatSynthetic fibers can melt or dissolve upon contact with organic solvents frequently used alongside this compound.Launder weekly via specialized institutional lab services.
Engineering Control Chemical Fume Hood (80–100 fpm)Maintains negative pressure to capture aerosolized particles or vapors during transfer[2].Annual certification; verify digital flow monitor before each use.

Operational Workflow: Precision Handling Protocol

Every protocol in a high-functioning lab must be a self-validating system. This means Step B cannot proceed unless Step A confirms a safe state.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood's continuous monitor reads between 80–100 feet per minute (fpm).

  • Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash. It should pull gently and consistently inward. Do not open the chemical container until this airflow is visually confirmed.

Step 2: PPE Verification & Donning

  • Action: Don ANSI Z87.1 goggles, followed by the lab coat. Apply a double-gloving technique using 4 mil nitrile gloves.

  • Causality: The outer glove acts as the primary barrier against the lipophilic ester. If the outer glove is breached, the inner glove provides a sterile, uncontaminated layer, allowing you to safely pause the experiment and replace the outer glove without dermal exposure.

Step 3: Compound Transfer

  • For Viscous Liquids: Use a positive displacement pipette rather than an air-displacement pipette. Causality: The vapor pressure and viscosity of organic esters can cause air-displacement pipettes to drip, leading to invisible benchtop contamination.

  • For Low-Melting Solids: Use a grounded, anti-static micro-spatula to prevent the electrostatic dispersion of the powder across the hood draft.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the immediate work area with a 70% ethanol solution or a neutral pH detergent.

  • Causality: Avoid highly basic detergents for concentrated spills, as they will hydrolyze the methyl ester and release methanol vapors into the hood.

Spill Response & Chemical Disposal Plan

Improper disposal of hazardous chemicals violates Environmental Protection Agency (EPA) regulations and jeopardizes facility safety. The EPA prioritizes strict tracking from "cradle-to-grave"[4].

Spill Containment Protocol:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill.

  • Absorb: Cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand. Do not use combustible materials like paper towels for concentrated organic spills.

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a compatible high-density polyethylene (HDPE) waste container.

EPA-Compliant Disposal Plan (RCRA Subpart K): Academic and industrial laboratories must adhere to EPA regulations for hazardous waste[5].

  • Segregation: Do not mix 1-Methyl-4-oxo-L-proline methyl ester waste with strong acids, bases, or aqueous heavy metal waste. Store exclusively in a dedicated "Organic Waste - Halogen-Free" HDPE container.

  • Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA at or near the point of generation. The container must remain strictly closed except when actively adding waste[4].

  • Self-Validating Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste. It must explicitly state "Hazardous Waste" and include the primary hazard (e.g., "Toxic/Irritant - Organic Ester")[6].

  • Removal: Transfer the container to the Central Accumulation Area (CAA) before reaching the 55-gallon limit or the institutional accumulation timeframe (often 90 to 180 days), ensuring compliance with federal mandates[4],[5].

Mechanistic Workflow Diagram

G Start 1. Storage & Inventory Check Compatibility PPE 2. Don PPE (Goggles, Nitrile, FR Coat) Start->PPE Hood 3. Fume Hood Validation (Verify 80-100 fpm) PPE->Hood Handle 4. Compound Transfer (1-Methyl-4-oxo-L-proline methyl ester) Hood->Handle Spill Spill or Contamination? Handle->Spill Clean 5a. Absorb & Decontaminate (Inert Absorbent / Neutral Soap) Spill->Clean Yes Waste 5b. Satellite Accumulation Area (Segregated HDPE Container) Spill->Waste No Clean->Waste Dispose 6. EPA-Compliant Disposal (RCRA Subpart K Transfer) Waste->Dispose

Workflow for the safe handling and EPA-compliant disposal of 1-Methyl-4-oxo-L-proline methyl ester.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press / NIH Bookshelf. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). US Department of Labor. URL:[Link]

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. URL:[Link]

  • Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (RCRA Subpart K). URL:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. URL:[Link]

Sources

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